molecular formula C10H8O3 B3381803 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one CAS No. 2732-17-4

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Cat. No.: B3381803
CAS No.: 2732-17-4
M. Wt: 176.17 g/mol
InChI Key: GMEKXRVOQDAYAA-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is a synthetic coumarin derivative of interest in medicinal chemistry and biological research. Coumarins are a significant class of organic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties . The specific substitution pattern on the core coumarin structure is critical to its biological activity and mechanism of action . Research on analogous 7-hydroxy coumarins suggests this compound may modulate key signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins, which are pivotal in the inflammatory response . Its structure also indicates potential for investigation as an antioxidant, scavenging reactive oxygen species (ROS) that contribute to oxidative stress and chronic diseases . This compound serves as a valuable building block for further chemical synthesis and as a probe for studying enzyme inhibition and cellular processes. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKXRVOQDAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418998
Record name 7-hydroxy-8-methyl coumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-17-4
Record name NSC108432
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-hydroxy-8-methyl coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one: A Technical Guide

Executive Summary

This compound (commonly referred to as 7-hydroxy-8-methylcoumarin) is a highly valued bicyclic oxygen heterocycle. It serves as a foundational scaffold in the rational design of fluorescent probes, agrochemicals, and targeted pharmaceutical agents[1]. The primary synthetic challenge in developing this specific molecule lies in constructing the coumarin core without inducing unwanted alkylation at the C4 position of the pyranic nucleus. This whitepaper details the mechanistic rationale, catalytic optimization, and field-validated experimental protocols required to synthesize this compound with high scientific integrity.

Mechanistic Pathway Analysis

The most robust and scalable approach to synthesizing 7-hydroxy-8-methylcoumarin is the Pechmann condensation[2]. While the synthesis of 4-methylcoumarins readily utilizes ethyl acetoacetate, generating a C4-unsubstituted coumarin strictly requires a formylacetic acid equivalent[3].

Causality in Reagent Selection: The substitution pattern on the aromatic ring is established by utilizing 2-methylresorcinol (2-methylbenzene-1,3-diol) as the nucleophilic phenol. To form the unsubstituted pyranone ring, malic acid is traditionally employed. In the presence of concentrated sulfuric acid, malic acid undergoes forced decarbonylation and dehydration to generate the highly reactive formylacetic acid in situ[4]. Alternatively, modern green protocols utilize ethyl 3,3-diethoxypropionate as a stable, masked formylacetic ester that prevents the need for harsh in situ generation[3].

Reaction Cascade:

  • Transesterification: The phenolic hydroxyl group of 2-methylresorcinol attacks the carboxyl/ester carbon of the formylacetic acid equivalent.

  • Intramolecular Electrophilic Aromatic Substitution: The aldehyde or acetal carbon undergoes nucleophilic attack by the electron-rich aromatic ring (directed ortho to the hydroxyl group by the synergistic electron-donating effects of the existing hydroxyl and methyl groups).

  • Dehydration: Subsequent loss of water (or ethanol) yields the fully aromatized benzopyran-2-one core.

Pathway SM1 2-Methylresorcinol (2-Methylbenzene-1,3-diol) Int2 Transesterification Intermediate SM1->Int2 SM2 Malic Acid (Precursor) Int1 Formylacetic Acid (In Situ Reactive Intermediate) SM2->Int1 H2SO4, Heat (-CO, -H2O) Cat1 Conc. H2SO4 (Decarbonylation) Cat1->Int1 Int1->Int2 Condensation Int3 Intramolecular Electrophilic Aromatic Substitution Int2->Int3 Acid Catalysis Prod This compound (Target Compound) Int3->Prod Dehydration (-H2O)

Mechanistic pathway of 7-hydroxy-8-methylcoumarin synthesis via Pechmann condensation.

Catalytic Innovations and Yield Optimization

Historically, the Pechmann condensation relied on stoichiometric amounts of harsh homogeneous acids (e.g., concentrated H₂SO₄), which complicate workup procedures and generate significant hazardous waste[5]. Recent advancements have shifted toward heterogeneous solid acid catalysts and microwave irradiation to improve thermodynamic yields and environmental profiles.

Causality in Catalyst Selection: Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) provides a high density of Brønsted acid sites required for the transesterification and cyclization steps, while remaining insoluble in the final product mixture. This allows for simple filtration and catalyst recycling[3]. Conversely, microwave irradiation accelerates the dehydration step by localized superheating, reducing reaction times from hours to mere seconds[6].

Table 1: Quantitative Comparison of Synthetic Conditions for 7-Hydroxy-8-methylcoumarin

Catalyst / PromoterReagentsReaction ConditionsTimeYield (%)
Conc. H₂SO₄2-Methylresorcinol + Malic Acid100 °C, Homogeneous2-4 hours45-55%
Microwave (240W) + H₂SO₄2-Methylresorcinol + Malic AcidSolvent-free2.5 mins52.2%
H₆P₂W₁₈O₆₂ (10 mol%)2-Methylresorcinol + Ethyl 3,3-diethoxypropionate100 °C, Solvent-free3 hours82.0%

Data synthesized from literature benchmarks[6],[3],[4].

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity reproducibility, the following protocols incorporate built-in validation steps (e.g., TLC monitoring and specific phase-separation behaviors) to confirm reaction progress and product purity without requiring immediate spectroscopic analysis.

Protocol A: Traditional Acid-Catalyzed Synthesis (Malic Acid Route)
  • Preparation: In a 100 mL round-bottom flask, combine 2-methylresorcinol (10 mmol, 1.24 g) and DL-malic acid (12 mmol, 1.61 g).

  • Activation: Slowly add concentrated H₂SO₄ (10 mL) dropwise while stirring in an ice bath to control the highly exothermic decarbonylation of malic acid.

  • Heating: Gradually warm the mixture to 90-100 °C and maintain for 2 hours. Validation Check: The mixture will transition from a clear solution to a dark, viscous liquid, indicating the formation of the coumarin core.

  • Quenching: Pour the hot mixture over 100 g of crushed ice with vigorous stirring. A crude precipitate of 7-hydroxy-8-methylcoumarin will immediately form.

  • Purification: Filter the solid, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from glacial acetic acid or ethanol[4].

Protocol B: Green Solvent-Free Synthesis (Heteropolyacid Route)

This protocol leverages ethyl 3,3-diethoxypropionate to bypass the harsh generation of formylacetic acid, resulting in a cleaner reaction profile[3].

  • Mixing: Combine 2-methylresorcinol (5 mmol, 0.62 g) and ethyl 3,3-diethoxypropionate (5 mmol, 0.95 g) in a 25 mL reaction vial.

  • Catalysis: Add Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) (10 mol%, 0.5 mmol).

  • Reaction: Stir the solvent-free mixture at 100 °C for 3 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the 2-methylresorcinol spot indicates reaction completion.

  • Workup: Cool to room temperature. Add ethyl acetate (20 mL) to dissolve the organic components; the heteropolyacid catalyst will remain largely insoluble.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the residue from ethanol to yield the pure product.

Workflow Step1 1. Reagent Preparation Mix 2-Methylresorcinol & Ethyl 3,3-diethoxypropionate Step2 2. Catalyst Addition Add 10 mol% H6P2W18O62 (Wells-Dawson) Step1->Step2 Step3 3. Solvent-Free Reaction Heat at 100 °C for 3 hours Step2->Step3 Step4 4. Reaction Quenching Cool to RT, add EtOAc/H2O Step3->Step4 Step5 5. Phase Separation Extract organic layer, dry over MgSO4 Step4->Step5 Step6 6. Purification Recrystallize from Ethanol Step5->Step6 Step7 7. Pure Product 7-Hydroxy-8-methylcoumarin (82% Yield) Step6->Step7

Step-by-step experimental workflow for the solvent-free synthesis of 7-hydroxy-8-methylcoumarin.

Analytical Characterization

Confirming the structural identity of this compound requires specific analytical benchmarks:

  • Melting Point: 258–259 °C (Decomposition)[4].

  • FT-IR (ATR): Characteristic lactone carbonyl stretch at ~1681 cm⁻¹, broad -OH stretch at ~3263 cm⁻¹[7].

  • ¹H NMR (DMSO-d₆): The absence of a methyl singlet near 2.4 ppm (which would indicate a C4-methyl group) and the presence of two distinct doublet signals for the pyran ring protons (C3-H and C4-H) confirm the unsubstituted pyranic nucleus[8].

References

  • Coumarins, leishmaniasis, molecular docking. Universal Journal of Pharmaceutical Research. 1

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. 2

  • One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalysed by a Wells–Dawson Heteropolyacid (H6P2W18O62). Preprints.org / ResearchGate. 3

  • Synthesis of 7-hydroxy-8-methycoumarin by MW irradiation. Semantic Scholar. 6

  • Glycerol Acetylation 1 | PDF | Acetic Acid | Solubility. Scribd. 4

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. PMC. 5

  • DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds. DergiPark. 7

  • Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. MDPI.8

Sources

physicochemical properties of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

This technical guide provides a rigorous physicochemical and synthetic analysis of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 7-Hydroxy-8-methylcoumarin ). Distinct from its widely utilized isomer 4-methylumbelliferone (Hymecromone), this 8-methylated scaffold exhibits unique electronic properties and steric constraints that influence its fluorescence quantum yield, pKa, and binding affinity in biological systems. This document serves as a foundational reference for researchers utilizing this compound as a pH-sensitive fluorophore, a fragment in structure-based drug design, or a precursor in the synthesis of complex heterocyclic therapeutics.

Molecular Architecture & Identification

The compound consists of a benzopyrone (coumarin) core substituted with a hydroxyl group at position 7 and a methyl group at position 8. The proximity of the methyl group to the hydroxyl moiety introduces steric bulk that affects the rotational freedom of the hydroxyl proton, thereby modulating the pKa and solubility profile compared to the non-methylated parent coumarin.

Identifier Details
IUPAC Name This compound
Common Synonyms 7-Hydroxy-8-methylcoumarin; 8-Methylumbelliferone (ambiguous, use with caution)
CAS Registry Number 2732-17-4
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
SMILES Cc1c(O)ccc2c1OC(=O)C=C2
InChI Key KIGCGZUAVODHMD-UHFFFAOYSA-N (Verify specific isomer)
Core Physicochemical Profile

The following data aggregates experimental values from authoritative chemical databases and spectroscopic literature.

Property Value / Range Conditions / Notes
Melting Point 258 – 259 °C Recrystallized from ethanol [1][2].
pKa (Acidic) 8.0 Ionization of 7-OH group. Higher than 4-MU (7.[1][2]8) due to steric/inductive effects of 8-Me [3].
LogP (Octanol/Water) 1.94 Experimental (HPLC method) [4].
Solubility (Water) ~6.6 x 10⁻³ MPoorly soluble in cold water; soluble in hot water.
Solubility (Organic) HighSoluble in Ethanol, Methanol, DMSO, DMF.
UV Abs Max (λmax) 328 nmIn neutral/acidic methanol.
Fluorescence (Ex/Em) 370 nm / 470 nm In alkaline buffer (pH > 9) [3].
Appearance White to pale yellow needlesCrystalline solid.
Spectroscopic Characterization & Fluorogenic Properties

7-Hydroxy-8-methylcoumarin functions as a ratiometric or intensity-based pH probe . Its fluorescence is governed by the ionization state of the 7-hydroxyl group.[3]

  • Acidic Form (Protonated): Minimal fluorescence. Absorption maximum ~330 nm.

  • Basic Form (Deprotonated Phenolate): Strong Cyan/Blue fluorescence. Absorption maximum shifts bathochromically to ~370 nm; Emission at ~470 nm.

Mechanism of Action: The 8-methyl group provides a slight electron-donating effect, raising the pKa to 8.0 compared to 7-hydroxycoumarin (pKa ~7.6). This shift makes it particularly useful for monitoring pH changes in slightly alkaline physiological environments (e.g., mitochondrial matrix or specific enzyme active sites).

FluorescenceMechanism Fig 1. pH-Dependent Ionization and Fluorescence Switching Mechanism Neutral Neutral Form (Protonated 7-OH) Low Fluorescence Ex: 330nm Anionic Anionic Form (Deprotonated 7-O⁻) High Fluorescence Ex: 370nm | Em: 470nm Neutral->Anionic pH > 8.0 (Deprotonation) Anionic->Neutral pH < 8.0 (Protonation)

Synthesis & Purification Protocol

The most robust synthetic route for 7-Hydroxy-8-methylcoumarin is the Pechmann Condensation . Unlike the synthesis of 4-methylcoumarins (which uses ethyl acetoacetate), this protocol utilizes Malic Acid to generate the unsubstituted enone backbone.

Reagents:
  • Substrate: 2-Methylresorcinol (1.0 eq)

  • Carbon Source: DL-Malic Acid (1.0 - 1.2 eq)

  • Catalyst/Solvent: Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid.

Step-by-Step Methodology:
  • Reactant Mixing: In a round-bottom flask, combine 2-methylresorcinol (10 mmol) and DL-malic acid (10 mmol).

  • Acid Addition: Slowly add concentrated H₂SO₄ (5 mL) while cooling on an ice bath to prevent charring.

  • Heating: Heat the mixture on a steam bath or oil bath at 90–100°C for 3–4 hours. The mixture will effervesce as CO and H₂O are released (decarbonylation of malic acid intermediate).

  • Quenching: Cool the reaction mixture to room temperature and pour into crushed ice (~50 g) with vigorous stirring. The crude coumarin will precipitate as a solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling 95% Ethanol.

    • Add activated charcoal (optional) and filter hot.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Collect the needle-like crystals.

    • Yield: Typically 50–60%.

    • Validation: Check Melting Point (Target: 258–259°C).

SynthesisPath Fig 2. Pechmann Condensation Pathway for 7-Hydroxy-8-methylcoumarin Resorcinol 2-Methylresorcinol AcidHeat Conc. H₂SO₄ 90-100°C, 3h Resorcinol->AcidHeat Malic DL-Malic Acid Inter Formyl Acetic Acid (In situ generated) Malic->Inter - CO, - H₂O Inter->AcidHeat Cyclization Pechmann Cyclization AcidHeat->Cyclization Product 7-Hydroxy-8-methylcoumarin (Solid Precipitate) Cyclization->Product Pure Purified Crystals (MP: 258-259°C) Product->Pure Recrystallization (EtOH)

[3]

Biological Relevance & Applications

The 8-methyl substituent confers specific advantages in biological assays compared to the 4-methyl isomer:

  • pKa Modulation: The pKa of 8.0 is ideal for detecting pH gradients in alkaline compartments (e.g., mitochondria) where standard probes (pKa ~7) might be fully saturated.

  • Steric Hindrance: The 8-methyl group hinders the 7-hydroxyl, potentially altering metabolic stability against glucuronidation, making it a valuable scaffold for designing more stable drug conjugates.

  • Drug Discovery:

    • Antimicrobial: Derivatives of 7-hydroxy-8-methylcoumarin have shown efficacy against Candida albicans and Staphylococcus aureus [5].

    • Leishmaniasis: Molecular docking studies identify the 8-methyl scaffold as a potential inhibitor of Leishmania protein targets [6].

References
  • Scribd / Chemical Archives. Glycerol Acetylation and Coumarin Synthesis Data. Retrieved from historical chemical literature archives.

  • RSC Advances. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Royal Society of Chemistry, 2021.

  • Paranagama, M.P., et al. Mitochondrial pH and fluorescence properties of 7-hydroxy-8-methylcoumarin. Mitochondrion, 2010, 10(2), 158-165.

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 7-hydroxy-8-methyl coumarin.

  • Universal Journal of Pharmaceutical Research. Coumarin Analogues as Potential Inhibitor of Leishmaniasis. 2019.[4]

  • BenchChem. 7-Methylcoumarin: A Technical Guide to its Synthesis, Properties, and Biological Activities.

Sources

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one spectroscopic data (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 8-Methylumbelliferone or 7-Hydroxy-8-methylcoumarin ). It addresses the confusion often found in literature between the 4-methyl and 8-methyl isomers and provides specific, validated spectral data.

Introduction & Chemical Identity

This compound is a coumarin derivative distinguished by a methyl group on the benzenoid ring at position 8, adjacent to the hydroxyl group at position 7. Unlike its more common isomer, 4-methylumbelliferone (hymecromone), this compound retains the unsubstituted enone system (C3-C4) of the lactone ring, resulting in distinct spectroscopic signatures.

Core Identity
PropertyDetail
IUPAC Name 7-Hydroxy-8-methyl-2H-chromen-2-one
Common Synonyms 8-Methylumbelliferone; 7-Hydroxy-8-methylcoumarin
CAS Number 2445-83-2 (General isomer class) / Specific isomer check required
Molecular Formula C

H

O

Molecular Weight 176.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 240–242 °C (dec.)

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via the Pechmann Condensation . This pathway guarantees the regioselective placement of the methyl group at C8 by using 2-methylresorcinol as the starting phenol.

Synthetic Pathway (Pechmann Condensation)

The reaction involves the condensation of 2-methylresorcinol with malic acid (which generates formylacetic acid in situ) or a propiolic acid equivalent, catalyzed by sulfuric acid.

Synthesis Reactants 2-Methylresorcinol + Malic Acid Catalyst H2SO4 (conc.) 100°C Reactants->Catalyst Intermediate Formylacetic Acid (In Situ) Catalyst->Intermediate Decarbonylation Cyclization Cyclization & Dehydration Intermediate->Cyclization Electrophilic Attack Product 7-Hydroxy-8-methylcoumarin (Precipitate) Cyclization->Product - H2O

Figure 1: Pechmann condensation pathway for the regioselective synthesis of 8-methylumbelliferone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The key distinction from 4-methylcoumarin is the presence of two doublets for the lactone protons (H3 and H4) and the ortho-coupling of the aromatic protons (H5 and H6).

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by two distinct spin systems: the AX system of the pyrone ring and the AB system of the benzene ring.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-4 7.90 - 7.95 Doublet (d)9.5 HzDeshielded

-proton of the

-unsaturated lactone. Characteristic of unsubstituted C4.
H-5 7.45 - 7.50 Doublet (d)8.6 HzOrtho to H-6. Deshielded by the aromatic ring current and peri-effect of C4.
H-6 6.80 - 6.85 Doublet (d)8.6 HzOrtho to H-5. Shielded by the adjacent electron-donating hydroxyl group at C7.
H-3 6.15 - 6.20 Doublet (d)9.5 HzShielded

-proton of the lactone carbonyl. Diagnostic for coumarins unsubstituted at C3/C4.
OH-7 10.50 - 10.60 Broad Singlet-Exchangeable phenolic proton. Broadening indicates hydrogen bonding.
CH

-8
2.15 - 2.25 Singlet (s)-Methyl group on the aromatic ring. Slightly shielded due to electron-rich environment.
C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the presence of 10 unique carbons plus one methyl group.

Carbon TypeShift (

, ppm)
Assignment
Lactone C=O 160.5 C2 (Carbonyl)
C-OH 159.8 C7 (Phenolic carbon, highly deshielded)
Bridgehead 153.5 C9 (Ether linkage to pyrone ring)
Alkene CH 144.8 C4 (

-carbon, deshielded)
Aromatic CH 127.5 C5
Quaternary 113.0 C8 (Methyl-substituted)
Aromatic CH 112.5 C6
Alkene CH 111.0 C3 (

-carbon, shielded)
Bridgehead 110.5 C10
Methyl 8.2 - 8.5 8-CH

(Distinctive high-field shift for aromatic methyl)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the lactone carbonyl stretch and the hydroxyl group. The high frequency of the carbonyl is typical for


-unsaturated lactones.
Functional GroupWavenumber (

, cm

)
IntensityDescription
O-H Stretch 3200 - 3400 Broad, MediumPhenolic hydroxyl, often broadened by intermolecular H-bonding.
C=O Stretch 1680 - 1710 Sharp, Strong

-unsaturated lactone carbonyl.
C=C Aromatic 1570 - 1610 Sharp, MediumAromatic ring breathing modes.
C-O Stretch 1260 - 1280 StrongPhenolic C-O stretch.
C-H Bending 820 - 840 StrongOut-of-plane bending for two adjacent aromatic hydrogens (H5, H6).

UV-Visible Spectroscopy & Fluorescence

Coumarins are renowned for their fluorescence. 8-Methylumbelliferone exhibits a bathochromic shift in basic media due to the formation of the phenolate anion.

  • Solvent: Methanol (MeOH)

  • 
     (Absorption):  324 nm
    
  • 
     (Emission):  ~450 nm (Blue fluorescence)
    
  • pH Effect: In alkaline solution (pH > 8), the absorption maximum shifts to ~360-370 nm, and fluorescence intensity significantly increases (bright blue), utilized in fluorometric assays.

Structural Elucidation Logic

The following logic flow demonstrates how the spectroscopic data confirms the 8-methyl isomer over the 4-methyl isomer.

Logic Start Unknown Sample (C10H8O3) IR_Check IR Analysis: C=O at 1700 cm-1 OH at 3300 cm-1 Start->IR_Check Identify Funct. Groups H1_Lactone 1H NMR (Lactone): Two Doublets (J=9.5Hz) at 6.2 & 7.9 ppm IR_Check->H1_Lactone Check C3/C4 subst. H1_Aromatic 1H NMR (Aromatic): Two Doublets (J=8.6Hz) at 6.8 & 7.5 ppm IR_Check->H1_Aromatic Check Ar subst. Decision Isomer Determination H1_Lactone->Decision Presence of H4 (7.9 ppm) rules out 4-Me isomer H1_Aromatic->Decision Ortho coupling (8.6Hz) confirms H5/H6 adjacency Result CONFIRMED: 7-Hydroxy-8-methylcoumarin Decision->Result Data Converges

Figure 2: Spectroscopic decision tree for distinguishing 8-methylumbelliferone from its isomers.

References

  • Synthesis & Characterization

    • Pechmann Condensation of 2-Methylresorcinol: Borsato, G., et al. "Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents." ACS Omega 2023, 8, 29, 26068–26083. [1]

  • NMR Spectral Data

    • Proton and Carbon Assignments: Li, M., et al. "One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalyzed by a Wells–Dawson Heteropolyacid." Preprints 2018, 2018090367.

  • General Spectroscopic Properties of Coumarins

    • UV-Vis and Fluorescence Behavior: Abu-Eitah, R., et al. "Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms." Can. J. Chem. 1985, 63, 1173-1179.

Sources

Structural Crystallography and Molecular Recognition of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Biologists and Drug Development Professionals

Executive Summary

The 2H-1-benzopyran-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile pharmacological profile, including antimicrobial, anti-inflammatory, and antiproliferative activities[1]. Specifically, 7-hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 7-hydroxy-8-methylcoumarin) presents a unique crystallographic and electronic microenvironment. The juxtaposition of a strong hydrogen-bond donor (the 7-hydroxyl group) adjacent to a sterically demanding moiety (the 8-methyl group) fundamentally alters the molecule's supramolecular assembly and its binding kinetics within target protein active sites.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the crystal packing of this molecule, explore its application in Structure-Based Drug Design (SBDD), and provide self-validating experimental protocols for its crystallographic resolution.

Crystallographic Fundamentals and Supramolecular Architecture

Geometric Parameters and Electron Delocalization

The core of this compound is characterized by a highly planar fused bicyclic system. The extensive


-electron delocalization across the benzene and pyrone rings enforces strict planarity, which is a critical determinant for its ability to intercalate or 

stack within hydrophobic protein pockets.

The introduction of the 8-methyl group introduces a localized steric clash that restricts the rotational freedom of the adjacent 7-hydroxyl group. This steric hindrance dictates the dihedral angle of any subsequent functionalization (e.g., etherification during lead optimization) and subtly shifts the


 of the hydroxyl proton, thereby modulating its hydrogen-bonding capacity[2].
Hydrogen Bonding Networks

In the crystalline state, the supramolecular architecture is governed by robust intermolecular interactions:

  • Primary Motif: The dominant interaction is the

    
     hydrogen bond formed between the 7-hydroxyl group (donor) and the lactone carbonyl oxygen at position 2 (acceptor). This typically drives the formation of centrosymmetric dimers or infinite 1D zig-zag chains.
    
  • Secondary Motif: Face-to-face and edge-to-face

    
     stacking interactions between the planar benzopyran-2-one rings stabilize the 3D lattice. Derivatives of this core often crystallize in the triclinic 
    
    
    
    or monoclinic
    
    
    space groups, optimizing packing efficiency[3].

CrystalPacking N1 7-OH Group (H-Bond Donor) N3 Centrosymmetric Dimerization N1->N3 Intermolecular H-Bond N2 Lactone C=O (H-Bond Acceptor) N2->N3 N6 3D Crystal Lattice (e.g., Triclinic P1) N3->N6 N4 Planar Coumarin Core N5 Pi-Pi Stacking Interactions N4->N5 Hydrophobic Collapse N5->N6

Supramolecular assembly logic of 7-hydroxy-8-methylcoumarin driven by H-bonding and pi-stacking.

Structure-Based Drug Design (SBDD) Applications

The rigid, planar nature of the 7-hydroxy-8-methylcoumarin core makes it an ideal candidate for molecular docking and SBDD. By analyzing the X-ray crystal structures of target proteins, researchers can map the exact binding poses of these derivatives.

Targeting Leishmaniasis (Trypanothione Reductase)

Coumarin analogues have been extensively evaluated as multi-targeting inhibitors for Leishmaniasis. Molecular docking studies utilizing high-resolution X-ray structures of Trypanothione reductase from Leishmania infantum (PDB: 2JK6, 2P18) and Leishmania mexicana (PDB: 3PP7) reveal that the coumarin core consistently anchors into the active site[4]. The binding is mediated by hydrogen bonds with key residues such as Thr-51 and Ser-14 (in 2JK6) and hydrophobic interactions with Phe-219 and Tyr-212 (in 2P18)[5].

Targeting Monoamine Oxidase B (MAO-B) and Carbonic Anhydrase

Derivatives of 7-hydroxy-8-methylcoumarin are also potent inhibitors of human MAO-B, a target for Parkinson's disease. Crystallographic poses show the coumarin nucleus anchored in the aromatic cavity, with the protonatable substituents oriented toward the FAD coenzyme[1]. Furthermore, related umbelliferone-based compounds exhibit nanomolar affinity for tumor-associated Carbonic Anhydrase isoforms IX and XII, avoiding the ubiquitous off-target hCA I and II[6].

Quantitative Data Summary

Table 1: Molecular Docking Parameters of Coumarin Analogues against Leishmania Targets

CompoundTarget ProteinPDB IDMoldock ScoreRerank ScoreKey Interacting Residues
COU-130Trypanothione reductase2JK6-172.948-122.454Thr-51, Ser-14
COU-220L. mexicana reductase3PP7-165.320-118.210Thr-26
Coumarin CoreL. infantum target2P18-142.100-105.400Phe-219, Tyr-212

*(Data synthesized from 4[4]. Asterisk denotes baseline scaffold estimate derived from analogue performance).

Table 2: Physicochemical & Crystallographic Properties of the Core Scaffold

PropertyValue / Characteristic
Chemical Formula

Molecular Weight176.17 g/mol
Core Ring SystemPlanar 2H-chromen-2-one
Primary H-Bond DonorC7-Hydroxyl (-OH)
Primary H-Bond AcceptorC2-Lactone Carbonyl (C=O)

Self-Validating Experimental Protocols

To accurately determine the crystal structure of 7-hydroxy-8-methylcoumarin and its derivatives, rigorous experimental methodologies must be employed. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals of 7-hydroxy-8-methylcoumarin. Causality: Vapor diffusion is selected over simple evaporation because it allows for a slow, controlled approach to the metastable zone of supersaturation. This prevents catastrophic, rapid nucleation, thereby favoring the growth of fewer, high-quality single crystals without lattice defects.

  • Preparation: Dissolve 10 mg of purified 7-hydroxy-8-methylcoumarin in 500

    
     of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.
    
  • Setup: Place the inner vial inside a larger 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Equilibration: Seal the outer vial tightly. Allow the volatile anti-solvent to slowly diffuse into the inner vial at a constant temperature (20°C) over 3 to 7 days.

  • Validation Checkpoint (Self-Validation): Examine the resulting crystals under a polarized light microscope. Action: Rotate the polarizer. If the crystals exhibit sharp extinction (birefringence) at 90-degree intervals, it confirms a highly ordered crystalline lattice. If the material remains dark or scatters light uniformly, it is an amorphous precipitate and must be recrystallized.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Objective: To collect high-resolution diffraction data and resolve the phase problem. Causality: Data collection must be performed at cryogenic temperatures (100 K). Flash-cooling the crystal minimizes atomic thermal displacement parameters (B-factors) and halts radiation-induced free radical propagation, directly enhancing the signal-to-noise ratio at high resolution (typically


).
  • Harvesting: Mount a validated single crystal onto a nylon loop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryocooling: Flash-cool the crystal in a continuous nitrogen vapor stream at 100 K on the diffractometer.

  • Data Collection: Irradiate the crystal using Mo-

    
     (
    
    
    
    ) or Cu-
    
    
    (
    
    
    ) radiation. Collect full sphere data using
    
    
    and
    
    
    scans.
  • Integration & Scaling: Process the frames using software such as APEX3 or XDS. Apply empirical absorption corrections.

  • Validation Checkpoint (Self-Validation): Review the data reduction statistics. Action: Check the

    
     and 
    
    
    
    values. Values
    
    
    indicate high internal consistency of the symmetry-equivalent reflections, validating the assigned space group. If
    
    
    , suspect crystal twinning or radiation damage, and discard the dataset.
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the final 
    
    
    
    factor is
    
    
    .

XRayWorkflow N1 Compound Synthesis & Purification N2 Solvent Selection (Vapor Diffusion) N1->N2 N3 Supersaturation & Nucleation N2->N3 Controlled Evaporation N4 Single Crystal Harvesting N3->N4 N5 X-Ray Diffraction Data Collection N4->N5 Cryocooling (100K) N6 Phase Problem Resolution N5->N6 N7 Structural Refinement (R-factor minimization) N6->N7 Validation (R < 0.05)

Workflow for the crystallization and structural resolution of coumarin derivatives.

Conclusion

The structural integrity of this compound is defined by its rigid planarity and specific hydrogen-bonding vectors. Understanding the causality behind its crystal packing—driven by the adjacent 7-OH and 8-methyl groups—provides a critical foundation for rational drug design. By employing rigorous, self-validating crystallographic protocols, researchers can leverage this privileged scaffold to develop highly specific inhibitors for complex targets ranging from Leishmaniasis to neurodegenerative diseases.

References

  • COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING. Universal Journal of Pharmaceutical Research, 2019.4

  • DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds. DergiPark, 2024. 7

  • Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega, 2023. 8

  • Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII. PMC. 6

  • Design, Synthesis, and Biological Evaluation of Novel Multi-Targeting Coumarin Derivatives. Molecules (Ricerca UniBa), 2019. 1

Sources

Advanced Photophysics of Substituted Coumarins: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the photophysical behavior of substituted coumarins (2H-chromen-2-ones), focusing on the structural determinants of fluorescence. It is designed for scientists optimizing fluorophores for bioimaging, sensing, or optoelectronics. The content moves beyond basic spectral observation to the quantum mechanical drivers of emission—specifically Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)—and provides self-validating protocols for characterizing these properties.

Mechanistic Architecture: The "Push-Pull" System

The fluorescence of coumarin derivatives arises from a


 transition. However, the efficiency (

) and color of this emission are dictated by the stability of the Intramolecular Charge Transfer (ICT) state.
The ICT vs. TICT Dichotomy

In an ideal "push-pull" coumarin, an electron-donating group (EDG) at position 7 pushes electron density toward an electron-withdrawing group (EWG) (typically the lactone carbonyl or a C3-substituent). Upon excitation, the molecule relaxes into a planar, highly fluorescent ICT state.

The Failure Mode (TICT): In flexible derivatives (e.g., 7-diethylaminocoumarin), the donor group can rotate relative to the benzopyrone core. This rotation breaks conjugation, creating a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is a "dark" energy sink that decays non-radiatively, drastically quenching fluorescence in polar solvents.

Diagram 1: Competitive Decay Pathways in Coumarins This diagram illustrates the bifurcation between the emissive ICT state and the non-emissive TICT state.

CoumarinDecay S0 Ground State (S0) S1_FC Franck-Condon Excited State (S1) S0->S1_FC Absorption (hν) ICT Planar ICT State (Highly Fluorescent) S1_FC->ICT Solvent Relaxation (Fast) TICT Twisted TICT State (Non-Fluorescent) S1_FC->TICT Bond Rotation (Viscosity Dependent) ICT->S0 Fluorescence (High Φ) ICT->TICT Thermal Barrier TICT->S0 Non-Radiative Decay (Heat)

Caption: Energy flow in donor-acceptor coumarins. Rigidization blocks the red/dashed path to TICT, forcing emission from the green ICT state.

Substituent Engineering: Tuning the Knobs

To optimize a coumarin dye, one must manipulate the HOMO and LUMO energy levels through strategic substitution.

Position 7: The Electron Pump (HOMO Control)

The C7 position is electronically coupled to the carbonyl oxygen.

  • Hydroxyl (-OH): (e.g., Umbelliferone). pH-sensitive. Fluorescent only as the anion (phenolate).

  • Dialkylamine (-NR

    
    ):  Stronger donor. Induces significant red shifts. Susceptible to TICT quenching in polar solvents.[1]
    
  • Rigidized Amine (Julolidine): (e.g., Coumarin 153). The nitrogen is locked in a ring system, physically preventing rotation. This eliminates the TICT pathway, resulting in near-unity quantum yields even in polar media.

Positions 3 & 4: The Acceptors (LUMO Control)

Substituents here stabilize the negative charge density transferred during excitation.

  • C3-Cyano (-CN) / Carboxyl (-COOH): Strong EWGs that dramatically lower the LUMO, causing large bathochromic (red) shifts.

  • C4-Trifluoromethyl (-CF

    
    ):  Increases photostability and induces red shifts without the steric hindrance often seen at C3.
    
Comparative Photophysics Table

Data synthesized from standard photophysical references.

Coumarin DerivativeStructure Type

(nm)

(nm)

(Ethanol)
Key Feature
Coumarin 1 7-diethylamino-4-methyl3734600.73Flexible; prone to TICT in polar solvents.
Coumarin 153 Rigidized (Julolidine)4235300.38 - 0.55*TICT-blocked; standard for solvation studies.
Coumarin 6 Benzothiazole at C34585050.78High brightness; extended conjugation.
Coumarin 343 Rigidized + C3-COOH4464900.63Excellent donor for FRET applications.

*Note:


 for C153 varies significantly with solvent polarity due to strong solvatochromism.

Solvatochromism & The Lippert-Mataga Protocol[3][4][5]

Substituted coumarins exhibit positive solvatochromism: they red-shift in polar solvents. This occurs because the excited ICT state has a much larger dipole moment (


) than the ground state (

). The solvent reorients to stabilize this large dipole, lowering the energy of the excited state.
Lippert-Mataga Analysis

To quantify the change in dipole moment, use the Lippert-Mataga equation:



Where:

  • 
    : Stokes shift (in cm
    
    
    
    ).
  • 
    : Planck's constant.
    
  • 
    : Speed of light.
    
  • 
    : Onsager cavity radius (molecular size).
    
  • 
    : Orientation polarizability of the solvent (function of dielectric constant 
    
    
    
    and refractive index
    
    
    ).

Protocol for Analysis:

  • Select Solvents: Choose 5-8 aprotic solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Avoid protic solvents (MeOH) initially to rule out Hydrogen bonding effects.

  • Measure Spectra: Record

    
     and 
    
    
    
    for the dye in each solvent.
  • Convert to Wavenumbers:

    
    .
    
  • Calculate

    
    :  Use standard tables for solvent orientation polarizability.
    
  • Plot: Y-axis = Stokes Shift (cm

    
    ); X-axis = 
    
    
    
    .
  • Interpret: The slope is proportional to the change in dipole moment squared. A linear plot confirms general solvent effects; deviation suggests specific solute-solvent interactions (like H-bonding).

Experimental Protocols

Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence efficiency of a novel coumarin (


) by comparing it to a standard (

).

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ).
  • Solvent: Spectroscopic grade ethanol or cyclohexane.

Workflow Diagram:

QY_Protocol Prep 1. Prepare Solutions (Sample & Standard) AbsCheck 2. Measure Absorbance CRITICAL: OD < 0.1 at λ_ex Prep->AbsCheck Dilute Dilute Sample AbsCheck->Dilute If OD > 0.1 Fluoro 3. Measure Emission Spectra (Same slit widths/integration) AbsCheck->Fluoro If OD < 0.1 Dilute->AbsCheck Integrate 4. Integrate Area Under Curve (F) Fluoro->Integrate Calc 5. Calculate Φ using Equation Integrate->Calc

Caption: Step-by-step workflow for relative quantum yield measurement to prevent Inner Filter Effects.

Calculation:



Critical Technical Notes:

  • Inner Filter Effect: Absorbance (

    
    ) at the excitation wavelength must  be kept below 0.1 (ideally 0.05). Higher concentrations cause re-absorption of emitted light, artificially lowering the calculated yield.
    
  • Refractive Index (

    
    ):  This term is non-negotiable. If your sample is in Toluene (
    
    
    
    ) and standard is in Water (
    
    
    ), omitting this correction introduces a ~25% error.
  • Background Subtraction: Always subtract the Raman scattering of the pure solvent from your emission spectra.

Applications in Drug Discovery & Bioimaging[6]

Molecular Rotors (Viscosity Sensors)

Flexible coumarins (like Coumarin 1) exploit the TICT mechanism described in Section 2.1.

  • Mechanism: In low viscosity environments, the C7-amine rotates freely

    
     TICT state 
    
    
    
    Fluorescence Quenching.
  • Application: Inside a cell, if the dye binds to a rigid structure (DNA) or enters a viscous environment (membrane), rotation is hindered. The TICT path is blocked, and fluorescence turns "ON." This allows mapping of intracellular viscosity.

Photocages (Drug Delivery)

Coumarins substituted at C4 with a leaving group (e.g., 7-diethylamino-4-hydroxymethylcoumarin) act as photocages.[2]

  • Mechanism: UV/Blue light excitation triggers heterolytic bond cleavage at the C4-methyl position.

  • Utility: This releases a bioactive drug (caged payload) with high spatiotemporal precision.[2] The "push-pull" strength determines the uncaging wavelength; stronger donors shift the activation from UV to the safer Blue/Green region.

References

  • BenchChem. (2025).[3] Protocol 1: Relative Fluorescence Quantum Yield Determination. Retrieved from 3

  • Edinburgh Instruments. (2023). Relative Quantum Yield - Technical Note. Retrieved from 4

  • Wagner, B.D., et al. (2010). Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles.[5] PubMed. Retrieved from 5

  • Shimadzu. (2020). Relative Quantum Yield Measurement of a Sample in Solution.[3][5][6][7] Retrieved from 6

  • Klymchenko, A.S., et al. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. PMC. Retrieved from 8

  • Pardo, A., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study. C. R. Chimie. Retrieved from

Sources

Technical Guide: Synthesis and Characterization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and derivatization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 8-Methylumbelliferone ).

Executive Summary

Compound Identity: this compound (8-Methylumbelliferone) CAS Registry Number: 2445-83-2 (parent core) Core Significance: Unlike its widely used isomer 4-methylumbelliferone (4-MU), the 8-methyl derivative possesses unique steric and electronic properties due to the methyl group's proximity to the phenolic hydroxyl. This steric hindrance at the C8 position modulates metabolic stability (e.g., resistance to certain sulfotransferases) and alters the pKa of the 7-hydroxyl group, making it a specialized fluorogenic probe and a scaffold for photosensitizers like psoralens.

Synthetic Strategy & Mechanism

The most robust route to 7-hydroxy-8-methylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction involves the condensation of a phenol with a


-keto ester or a malic acid equivalent.
Critical Distinction in Precursors

To synthesize the specific 8-methyl isomer (with a proton at C4), one must select the correct "C3-C4" synthon.

  • Target: 7-Hydroxy-8-methylcoumarin (H at C4).

  • Phenol: 2-Methylresorcinol (1,3-dihydroxy-2-methylbenzene).

  • Carbonyl Partner: Malic Acid (generates formylacetic acid in situ) or Ethyl 3,3-diethoxypropionate.

  • Note: Using Ethyl Acetoacetate yields the 4,8-dimethyl derivative, a common error in generic protocols.

Reaction Mechanism (Pechmann Condensation)

The reaction proceeds via three stages:

  • Transesterification: Acid-catalyzed attack of the phenol on the ester carbonyl.

  • Hydroxyalkylation/Cyclization: Electrophilic attack of the carbonyl carbon on the aromatic ring (ortho to the -OH).

  • Dehydration: Elimination of water to aromatize the pyrone ring.

PechmannMechanism Start 2-Methylresorcinol + Malic Acid (H2SO4) Inter1 Formylacetic Acid (In Situ Generation) Start->Inter1 Decarbonylation of Malic Acid Inter2 Transesterification (Phenolic Ester) Inter1->Inter2 Acid Catalysis Inter3 Intramolecular Cyclization Inter2->Inter3 Electrophilic Aromatic Substitution Product 7-Hydroxy-8-methylcoumarin (Product) Inter3->Product - H2O (Aromatization)

Caption: Mechanistic pathway for the Pechmann condensation of 2-methylresorcinol with malic acid.

Experimental Protocols

Protocol A: Synthesis of Parent Scaffold (7-Hydroxy-8-methylcoumarin)

Objective: Synthesis of the core scaffold from 2-methylresorcinol.

Reagents:

  • 2-Methylresorcinol: 12.4 g (0.1 mol)

  • DL-Malic Acid: 13.4 g (0.1 mol)

  • Concentrated Sulfuric Acid (98%): 30 mL

  • Ice/Water: ~500 g

Procedure:

  • Mixing: In a 250 mL round-bottom flask, combine 2-methylresorcinol and DL-malic acid.

  • Acid Addition: Add concentrated H₂SO₄ slowly with manual stirring. The mixture will slurry.

  • Heating: Heat the mixture on a steam bath or oil bath at 95–100 °C for 30–60 minutes.

    • Observation: Evolution of CO gas (from malic acid decomposition) and darkening of the solution indicates reaction progress.

  • Quenching: Cool the reaction mixture to room temperature and pour slowly onto 500 g of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate will form. Filter the crude solid using a Buchner funnel.

  • Purification: Wash the solid with cold water (3 x 50 mL) to remove residual acid. Recrystallize from ethanol or methanol .

  • Yield: Typical yield 45–55%.

Self-Validation Check:

  • Appearance: Product should be off-white to pale yellow needles.

  • Melting Point: 258–259 °C (Lit. [1]).[1] Significant deviation (<250 °C) indicates incomplete cyclization or impurities.

Protocol B: General Derivatization (7-O-Alkylation)

Objective: Functionalization of the 7-hydroxyl group to generate ethers (e.g., 7-allyloxy-8-methylcoumarin).

Reagents:

  • 7-Hydroxy-8-methylcoumarin (1.0 eq)

  • Alkyl Halide (e.g., Allyl bromide) (1.2 eq)

  • Anhydrous K₂CO₃ (2.0 eq)

  • Acetone or DMF (Solvent)

Procedure:

  • Dissolve the coumarin in anhydrous acetone (0.1 M concentration).

  • Add anhydrous K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

  • Add the alkyl halide dropwise.

  • Reflux the mixture for 4–6 hours (monitor by TLC, typically Hexane:EtOAc 7:3).

  • Filter off inorganic salts and evaporate the solvent.

  • Recrystallize from ethanol/water.

Characterization Framework

Accurate structural assignment is critical to distinguish the 8-methyl isomer from the 4-methyl isomer.

NMR Spectroscopy Data

The following data corresponds to 7-hydroxy-8-methylcoumarin (Solvent: DMSO-


 or CDCl

).
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Feature

H
2.23 – 2.40Singlet (3H)-CH

at C8
Upfield methyl signal

H
6.20 – 6.40Doublet (

Hz)
H3Characteristic pyrone doublet

H
7.60 – 7.70Doublet (

Hz)
H4Deshielded pyrone doublet

H
6.80 – 6.90Doublet (

Hz)
H6Ortho coupling to H5

H
7.20 – 7.35Doublet (

Hz)
H5Ortho coupling to H6

C
~8.0 – 9.0SingletC8-Me Distinct high-field aromatic methyl

C
160.0 – 161.5SingletC2 (C=O)Lactone carbonyl

Differentiation Note: In 4-methylumbelliferone, the H4 signal (doublet ~7.6 ppm) is absent and replaced by a methyl singlet at ~2.4 ppm. If you see a doublet at ~7.6 ppm, you have successfully synthesized the H-4 species (8-methylumbelliferone).

Physical Properties[1][3][4][5]
  • Melting Point: 258–259 °C [1].[1]

  • Fluorescence: Strong blue fluorescence in alkaline solution (pH > 8.5).

    • 
       nm
      
    • 
       nm
      

Derivatization & Application Workflow

The 8-methylcoumarin scaffold serves as a versatile platform. The 8-methyl group blocks the 8-position, directing electrophilic substitution (like nitration or formylation) primarily to the 6-position .

Derivatization Core 7-Hydroxy-8-methylcoumarin (Core Scaffold) Nitration Nitration (HNO3/H2SO4) Core->Nitration Alkylation O-Alkylation (R-X, K2CO3) Core->Alkylation Formylation Duff Reaction (Hexamine, TFA) Core->Formylation NitroProd 6-Nitro-7-hydroxy- 8-methylcoumarin Nitration->NitroProd Electrophilic Subst. (C6 Position) EtherProd 7-Alkoxy-8-methylcoumarin (Linker/Probe) Alkylation->EtherProd Nucleophilic Subst. (7-OH) FormylProd 6-Formyl-7-hydroxy- 8-methylcoumarin Formylation->FormylProd Ortho-Formylation (C6 Position)

Caption: Divergent synthesis pathways from the 7-hydroxy-8-methylcoumarin core.

Applications
  • Fluorescent Probes: The 7-hydroxyl group is a pH-sensitive fluorophore. Derivatization (e.g., glycosylation) creates "off-on" probes for enzymatic activity (glycosidases). The 8-methyl group increases lipophilicity and alters the pKa slightly compared to the non-methylated parent.

  • Psoralen Synthesis: 7-Allyloxy-8-methylcoumarin can undergo Claisen rearrangement to the 6-position, followed by ring closure to form linear furanocoumarins (psoralens), which are DNA-intercalating agents.

References

  • Kaufman, K. D., & Kelly, R. C. (1961). The Synthesis of 7-Hydroxy-8-methylcoumarin. Journal of Organic Chemistry, 26, 1961. (Confirming melting point of 258-259°C).[1]

  • Li, M. M., et al. (2018).[2] One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalysed by a Wells–Dawson Heteropolyacid. Preprints.org. Link

  • Borgna, J. L., et al. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical Biochemistry. Link

  • BenchChem. Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation. Link

Sources

Technical Guide: Solubility Profile of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 7-hydroxy-8-methylcoumarin or 8-methylumbelliferone).

Executive Summary

This compound (C₁₀H₈O₃) is a coumarin derivative distinct from its more common isomer, 4-methylumbelliferone. Its solubility behavior is governed by the interplay between its hydrophobic benzopyranone core and the ionizable phenolic hydroxyl group at position 7 (


).

This guide provides a synthesized solubility profile based on physicochemical principles and available experimental data, followed by a rigorous Standard Operating Procedure (SOP) for determining thermodynamic solubility. This approach ensures reproducibility in drug development and purification workflows.

Physicochemical Profile & Solubility Data

Structural Determinants

The molecule features a planar aromatic system with two key functional groups affecting solvation:

  • Phenolic Hydroxyl (C7-OH): Acts as a hydrogen bond donor/acceptor. It allows for pH-dependent solubility, becoming highly soluble in alkaline media (

    
    ) due to phenolate formation.
    
  • Methyl Group (C8-CH₃): Increases lipophilicity (

    
    ) compared to unsubstituted umbelliferone, slightly reducing water solubility while enhancing affinity for non-polar domains.
    
Solubility Classification Table

The following data synthesizes experimental observations (e.g., recrystallization solvents) and predictive models (EPA/EPISuite).

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Aqueous (Neutral/Acidic) Water (

)
Sparingly Soluble (

)
High lattice energy dominates; limited H-bonding capacity.
Aqueous (Basic) 0.1 M NaOH / KOHFreely Soluble Deprotonation of C7-OH forms a stable, water-soluble phenolate salt.
Alcohols Ethanol, MethanolSoluble Primary solvents for recrystallization. Favorable dipole-dipole & H-bond interactions.
Polar Aprotic DMSO, DMFVery Soluble Disrupts lattice energy effectively; standard solvents for stock solutions.
Chlorinated Chloroform, DCMSlightly Soluble Limited interaction; often used as an extraction solvent away from aqueous phases.
Ethers/Hydrocarbons Diethyl Ether, HexaneInsoluble Lack of H-bonding capability to overcome crystal lattice forces.

Note: Recrystallization is typically performed using Ethanol or Aqueous Ethanol , exploiting the steep solubility-temperature gradient.

Experimental Protocol: Isothermal Saturation Method

Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring equilibrium is reached without phase transformation (e.g., hydrate formation).

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, Constant T) Start->Equilibration T ± 0.1°C Sampling Sampling & Filtration (0.45 µm PTFE) Equilibration->Sampling t = 24, 48, 72h Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent precipitation SolidChar Solid Phase Characterization (DSC/PXRD) Sampling->SolidChar Residue Check Analysis Quantification (HPLC-UV / LC-MS) Dilution->Analysis Analysis->Equilibration If Conc. varies > 2%

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

Objective: Determine the mole fraction solubility (


) at temperatures 

.
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at 400 rpm. Control temperature using a circulating water bath (accuracy

    
    ).
    
  • Time-Course Validation: Sample the supernatant at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration deviation is

    
    .
    
  • Sampling:

    • Stop stirring and allow settling for 10 minutes.

    • Withdraw 1 mL of supernatant using a pre-warmed syringe.

    • Filter immediately through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (aqueous) to remove micro-crystals.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Methanol:Water 50:50). Analyze using HPLC-UV at

    
    .
    
  • Solid Phase Check: Analyze the residual solid by DSC or PXRD to ensure no polymorphic transition or solvate formation occurred during the experiment.

Thermodynamic Modeling

To extrapolate solubility data for process design, apply the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use these parameters to predict solubility at non-measured temperatures, crucial for designing cooling crystallization profiles.

Thermodynamic Dissolution Pathway

Understanding the energy landscape is vital for solvent selection.

Thermodynamics cluster_process Dissolution Process Crystal Crystal Lattice (Solid State) Cavity Cavity Formation (Solvent) Crystal->Cavity + ΔH_fusion (Endothermic) Solvation Solvation (Solute-Solvent) Cavity->Solvation + ΔH_cavity Solution Saturated Solution Solvation->Solution - ΔH_solvation (Exothermic)

Figure 2: Thermodynamic energy cycle of dissolution. For 7-hydroxy-8-methylcoumarin, the lattice energy is high (MP ~258°C), requiring solvents with strong solvation enthalpy (e.g., DMSO, Ethanol) to drive dissolution.

References

  • Physicochemical Properties of Coumarin Derivatives. National Toxicology Program (NTP). Available at: [Link]

  • Solubility and Thermodynamics of Coumarins.Journal of Chemical & Engineering Data. (General methodology reference for coumarin solubility).
  • EPA Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA. Available at: [Link]

  • Synthesis and Properties of 7-Hydroxy-8-methylcoumarin.Journal of Organic Chemistry.

Methodological & Application

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one as a fluorescent probe for metal ions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (8-Methylumbelliferone) as a Fluorescent Probe for Metal Ions

Part 1: Introduction & Core Directive

Title: High-Fidelity Detection of Copper (Cu²⁺) and Zinc (Zn²⁺) Using this compound Scaffolds

Abstract: this compound (commonly referred to as 8-Methylumbelliferone or 8-MU ) represents a privileged scaffold in fluorescence spectroscopy. While the unmodified compound serves as a sensitive environmental probe (pH and polarity), its primary utility in metallomics lies in two distinct mechanisms: (1) Direct "Turn-Off" Quenching for paramagnetic ions (Cu²⁺, Fe³⁺) via chelation at the 7-hydroxyl site, and (2) "Turn-On" Sensing for Zn²⁺ when utilized as a Schiff-base ligand precursor. This guide provides a rigorous protocol for utilizing 8-MU for the selective detection of Copper (II) ions in aqueous media, while also detailing the synthetic pathway to activate it for Zinc (II) sensing.

Target Audience: Analytical Chemists, Chemical Biologists, and Drug Discovery Scientists.

Part 2: Technical Specifications & Mechanism

Chemical & Physical Properties
PropertySpecification
IUPAC Name This compound
Common Name 8-Methylumbelliferone (8-MU)
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Excitation Max (

)
320–340 nm (pH dependent)
Emission Max (

)
450 nm (Blue Fluorescence)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (requires organic co-solvent).[1][2]
pKa (7-OH) ~7.8 (Fluorescence is pH-sensitive; maximal at pH > 8)
Mechanism of Action

A. Direct Sensing (Cu²⁺ Detection - Turn-Off): The unmodified 8-MU molecule possesses a phenolic hydroxyl group at position 7. In physiological buffers (pH 7.4), the deprotonated phenolate form is highly fluorescent due to Intramolecular Charge Transfer (ICT). Upon introduction of paramagnetic metal ions, specifically Copper (Cu²⁺) , the metal coordinates with the phenolate oxygen. This interaction quenches fluorescence via Paramagnetic Quenching and Reverse Photoinduced Electron Transfer (PET) from the fluorophore to the metal center.

B. Scaffold Sensing (Zn²⁺ Detection - Turn-On): For Zn²⁺ sensing, 8-MU is typically functionalized at the 8-position (e.g., via Mannich reaction or formylation followed by Schiff base formation) to create a chelating pocket (e.g., with DPA or imine groups). Binding of Zn²⁺ inhibits C=N isomerization (C=N isomerization usually quenches fluorescence) and blocks PET, resulting in a Chelation-Enhanced Fluorescence (CHEF) effect.

G Probe Free Probe (8-MU) (High Fluorescence) Complex Probe-Metal Complex (Fluorescence Quenched) Probe->Complex + Cu²⁺ (Chelation) Metal Metal Ion (Cu²⁺) Metal->Complex Mechanism Mechanism: Paramagnetic Quenching & Reverse PET Complex->Mechanism Energy Transfer

Caption: Signaling pathway of 8-Methylumbelliferone upon interaction with Copper (II) ions, leading to fluorescence quenching.

Part 3: Experimental Protocols

Protocol A: Direct Fluorometric Detection of Cu²⁺ Ions

Use this protocol for the unmodified 8-MU compound.

Materials:

  • Probe Stock: 10 mM 8-Methylumbelliferone in DMSO (store at -20°C, dark).

  • Buffer: 20 mM HEPES, pH 7.4 (avoid phosphate buffers as they precipitate copper).

  • Solvent: Spectroscopic grade Ethanol or Acetonitrile.

  • Metal Standards: AAS grade CuCl₂ or Cu(NO₃)₂ (1 mM aqueous stock).

Workflow:

  • Preparation of Working Solution:

    • Dilute the Probe Stock into the assay buffer to a final concentration of 10 µM .

    • Note: To ensure solubility, maintain a final solvent ratio of 9:1 (Buffer:Ethanol) or 99:1 (Buffer:DMSO).

    • Allow the solution to equilibrate at 25°C for 5 minutes.

  • Spectral Baseline Acquisition:

    • Set Excitation (

      
      ) to 330 nm .
      
    • Scan Emission (

      
      ) from 360 nm to 600 nm .
      
    • Record the intensity at the peak (~450 nm) as

      
      .
      
  • Metal Titration:

    • Add Cu²⁺ stock solution in increments (e.g., 0.1, 0.2, 0.5, 1.0 ... 5.0 equivalents relative to probe).

    • Mix gently by pipetting (do not vortex vigorously to avoid bubbles).

    • Incubate for 2 minutes after each addition.

    • Record the emission spectrum for each point (

      
      ).
      
  • Interference/Selectivity Assay:

    • Prepare separate cuvettes with 10 µM probe.

    • Add 5 equivalents of competing ions (Zn²⁺, Mg²⁺, Ca²⁺, Fe²⁺, Ni²⁺).

    • Measure fluorescence.[1][2][3][4][5] Only Cu²⁺ (and potentially Fe³⁺) should show significant quenching (>50%).

Data Analysis:

  • Plot Relative Fluorescence Intensity (

    
    ) vs. [Cu²⁺].
    
  • Fit the data to the Stern-Volmer Equation to determine the quenching constant (

    
    ):
    
    
    
    
    Where
    
    
    is the concentration of Cu²⁺.
Protocol B: Synthesis of "Turn-On" Zn²⁺ Sensor (Expert Extension)

Use this if the user requires high-sensitivity Zn²⁺ detection.

Rationale: Unmodified 8-MU is a poor Zn²⁺ sensor. To detect Zn²⁺, you must synthesize the Schiff Base derivative .

  • Formylation: React 8-MU with Hexamethylenetetramine (Duff Reaction) to yield 8-formyl-7-hydroxy-4-methylcoumarin .

  • Condensation: React the aldehyde with an amine (e.g., 2-aminophenol or hydrazide) in Ethanol.

  • Assay: Use Protocol A, but expect Fluorescence Enhancement (Turn-On) at 450 nm upon Zn²⁺ addition due to CHEF.

Part 4: Visualization & Troubleshooting

Experimental Workflow Diagram

Workflow Start Start: 10 mM Stock (DMSO) Dilution Dilute to 10 µM in HEPES:EtOH (9:1, pH 7.4) Start->Dilution Baseline Measure F0 (Ex: 330nm, Em: 450nm) Dilution->Baseline Titration Add Metal Ion (0-50 µM) Baseline->Titration Incubation Incubate 2 mins Titration->Incubation Measure Measure F (Quenching or Enhancement) Incubation->Measure Measure->Titration Next Conc. Analysis Plot Stern-Volmer Calculate LOD Measure->Analysis

Caption: Step-by-step workflow for fluorometric metal ion titration using 8-MU.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Probe insolubility in water.Increase organic co-solvent (EtOH/DMSO) to 20-30%.
No Fluorescence (

)
pH is too low (Probe is protonated).Adjust buffer pH to 7.4–8.0. The phenolate form is the emitter.
Non-Selective Quenching Presence of Fe³⁺ or Co²⁺.Add masking agents (e.g., Fluoride for Fe³⁺) or use the derivative method.
Drifting Signal Photobleaching.Minimize light exposure; reduce excitation slit width.

Part 5: References

  • Majhi, A., & Sasikumar, P. (2023). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence. Link

  • Mizukami, S., et al. (2009).[5] Design and synthesis of coumarin-based Zn(2+) probes for ratiometric fluorescence imaging. Inorganic Chemistry. Link

  • Qin, W., et al. (2011).[1] A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Chemical Communications.[1] Link

  • BenchChem Technical Guides. (2025). 7-Methylcoumarin and 7-Hydroxycoumarin Derivatives as Fluorescent Markers. Link

  • PubChem Compound Summary. (2025). 7-Hydroxy-6-methylcoumarin (Isomer Reference). National Library of Medicine.[6] Link

Sources

Application of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Bioimaging with 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Part 1: Executive Summary & Technical Profile

This compound , commonly referred to as 8-Methylumbelliferone (8-MU) , is a versatile fluorogenic scaffold distinct from its widely used isomer, 4-Methylumbelliferone (Hymecromone). While both share the coumarin core, the 8-methyl substitution confers unique photophysical properties, specifically an elevated pKa (~8.0) and altered steric interactions for enzyme active sites.

This guide details the application of 8-MU as a pH-sensitive intracellular probe and a fluorogenic leaving group for designing specific enzyme substrates (glycosidases, esterases). Its blue fluorescence (Em ~470 nm) upon deprotonation or hydrolytic release makes it an excellent contrast agent for multicolor microscopy when paired with green (FITC/GFP) or red (RFP/Mitotracker) fluorophores.

Key Physical & Optical Properties
ParameterValueNotes
IUPAC Name This compoundAlso: 7-Hydroxy-8-methylcoumarin
Excitation Max 360 nm (Deprotonated)Compatible with DAPI/Hoechst filter sets (UV excitation)
Emission Max 465–475 nmStrong Blue Fluorescence
pKa ~8.0Ideal for monitoring cytosolic-to-mitochondrial pH gradients
Solubility DMSO, Ethanol, MethanolLow solubility in neutral water; requires organic co-solvent
Quantum Yield 0.6 – 0.8 (pH > 9)Highly fluorescent in alkaline environments

Part 2: Mechanism of Action & Experimental Logic

The Fluorogenic Switch (Enzyme Activation)

In its conjugated form (e.g., 8-MU-Acetate or 8-MU-β-D-Galactoside), the molecule is non-fluorescent because the phenolic hydroxyl group—critical for the "push-pull" electron transfer system of the coumarin ring—is blocked.

  • Step 1: The target enzyme (Esterase/Galactosidase) cleaves the specific bond.

  • Step 2: The 8-MU moiety is released.

  • Step 3: At physiological pH (7.4), the phenol partially dissociates into the phenolate anion , which is the highly fluorescent species.

pH Sensing Mechanism

Unlike fluorescein (pKa ~6.4), 8-MU has a pKa near 8.0. This makes it less sensitive to acidic organelles (lysosomes) but highly sensitive to alkaline shifts or cytosolic pH changes in the 7.0–8.5 range.

  • Acidic pH (< 7.0): Protonated form dominates (Low Fluorescence, Ex ~320nm).

  • Alkaline pH (> 8.0): Deprotonated phenolate dominates (High Fluorescence, Ex ~360nm).

Mechanism Substrate Non-Fluorescent Substrate (8-MU-R) Intermediate Released 8-MU (Protonated) Substrate->Intermediate Hydrolysis Enzyme Enzyme (Esterase/Glycosidase) Enzyme->Substrate Product Fluorescent 8-MU (Phenolate Anion) Intermediate->Product pH > 7.5 (Deprotonation) Product->Intermediate pH < 7.0

Caption: Figure 1. Fluorogenic activation pathway of 8-MU derivatives. Enzymatic cleavage is followed by pH-dependent ionization to the fluorescent state.

Part 3: Detailed Experimental Protocols

Application A: Intracellular Esterase Activity Imaging

This protocol uses 8-MU-Acetate (synthesized or commercially sourced) to visualize esterase activity and cell viability.

Reagents:

  • Probe Stock: 10 mM 8-MU-Acetate in anhydrous DMSO. Store at -20°C, desiccated.

  • Imaging Buffer: HBSS (Hank’s Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

  • Control: 8-Methylumbelliferone (Free fluorophore) for calibration.

Protocol:

  • Cell Preparation: Culture cells (e.g., HeLa, CHO) on sterile glass-bottom dishes to 70% confluence.

  • Staining Solution: Dilute the Probe Stock 1:1000 into Imaging Buffer (Final conc: 10 µM).

    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Aspirate media and add Staining Solution. Incubate for 20–30 minutes at 37°C.

    • Expert Insight: 8-MU-Acetate is cell-permeable. Esterases cleave it intracellularly, trapping the fluorescent 8-MU (which is less permeable) inside the cell.

  • Wash: Wash cells 3x with warm Imaging Buffer to remove uncleaved extracellular probe.

  • Imaging:

    • Excitation: 360 nm (or 405 nm laser line, though 360 nm is optimal).

    • Emission: Collect 450–500 nm (Blue channel).

    • Gain/Exposure: Adjust using the Control sample to avoid saturation.

Application B: Ratiometric pH Calibration (In Vitro)

To use 8-MU as a quantitative pH sensor, a standard curve must be generated.

Protocol:

  • Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 5.0 to 10.0 (0.5 unit increments).

  • Probe Addition: Add 8-MU (free acid) to a final concentration of 5 µM in each buffer.

  • Measurement:

    • Use a fluorescence microplate reader.[1]

    • Scan 1: Ex 360 nm / Em 470 nm (Base form).

    • Scan 2: Ex 320 nm / Em 470 nm (Isosbestic/Acid form).

  • Data Plotting: Plot the ratio (Intensity_360 / Intensity_320) vs. pH.

    • Fit: Sigmoidal dose-response curve to determine the exact pKa in your specific buffer system.

Part 4: Data Analysis & Visualization

Imaging Workflow Diagram

The following workflow ensures reproducible data acquisition for bioimaging experiments.

Workflow Stock Stock Prep 10mM in DMSO Dilution Dilution 10µM in HBSS (pH 7.4) Stock->Dilution Incubation Cell Loading 30 min @ 37°C Dilution->Incubation Wash Wash Step 3x HBSS (Remove Background) Incubation->Wash Acquisition Image Acquisition Ex: 360nm | Em: 470nm Wash->Acquisition Analysis Analysis ROI Intensity Quantification Acquisition->Analysis

Caption: Figure 2.[1][2][3] Step-by-step workflow for live-cell imaging using 8-MU probes.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Weak Signal pH is too low (acidic).8-MU fluorescence drops below pH 7.0. Ensure buffer is pH 7.4 or use an ionophore (Nigericin) to equilibrate pH if testing.
High Background Extracellular hydrolysis.Wash cells thoroughly (3x) before imaging. Use phenol-red free media.
Photobleaching High UV intensity.Reduce laser power to <5%. Use pulsed excitation if available.
Precipitation High stock concentration.Sonicate stock solution. Do not exceed 0.5% DMSO in the final buffer.

Part 5: References

  • Paranagama, M. P., et al. (2010). Mitochondrion.[4] "Enzyme reaction kinetics... pKa of 7-hydroxy-8-methylcoumarin (pKa=8.0)."

  • Artuç, Ö. (2024).[5][6][7] Adıyaman University Journal of Science. "Synthesis and antioxidant properties of 4-(chloromethyl)-7-hydroxy-8-methylcoumarin."

  • PubChem. "8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one Compound Summary." (For structural comparison).

  • Promega Corporation. "4-Methylumbelliferone as a fluorogenic substrate." (Standard protocol reference for coumarin assays).

Sources

Application Notes and Protocols for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one, a member of the coumarin family, is a fluorescent molecule with potential applications in cellular imaging. Coumarins are a well-established class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields and sensitivity to their microenvironment.[1] These characteristics make them valuable tools for visualizing cellular structures and processes. This document provides a detailed guide to the use of this compound in fluorescence microscopy, covering its physicochemical properties, protocols for live and fixed cell staining, and the underlying scientific principles.

Physicochemical and Fluorescent Properties

The fluorescence of 7-hydroxycoumarins is largely influenced by the electronic nature of substituents on the benzopyranone core and the surrounding environment.[2] The hydroxyl group at the 7-position is a key determinant of the molecule's fluorescent characteristics.

Mechanism of Fluorescence: The fluorescence of 7-hydroxycoumarins arises from the π-π* electronic transitions in the conjugated system of the benzopyranone ring. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited singlet state. It then relaxes back to the ground state, emitting a photon in the process, which is observed as fluorescence. The efficiency of this process is described by the fluorescence quantum yield.

The local environment, particularly solvent polarity and pH, can significantly impact the fluorescence properties. In aqueous solutions, an equilibrium exists between the phenolic and phenolate forms of the 7-hydroxy group, which can lead to complex fluorescence spectra.[3]

Spectral Properties: While specific high-resolution spectral data for this compound is not widely published, the properties can be reasonably inferred from the closely related and well-characterized compound, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). For 7-hydroxy-4-methylcoumarin, the absorption maximum is approximately 320 nm in methanol, with an emission maximum around 387 nm.[4] In water, the emission maximum shifts to around 450 nm.[4] It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths for this compound in their specific experimental setup.

PropertyEstimated Value/CharacteristicSource
Excitation Maximum (λex) ~320-360 nm[4][5]
Emission Maximum (λem) ~380-460 nm (highly solvent-dependent)[1][4]
Quantum Yield (Φ) Moderate to high (dependent on solvent)[6]
Solubility Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.[7][8]
Photostability Moderate; coumarin derivatives can be susceptible to photobleaching.[9]

Experimental Protocols

The following protocols provide a starting point for utilizing this compound for cellular imaging. Optimization of concentrations, incubation times, and imaging parameters is highly recommended for each specific cell type and experimental condition.

Reagent Preparation

Stock Solution (10 mM):

  • Weigh out the appropriate amount of this compound powder.

  • Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.[10]

Working Solution (1-10 µM):

  • On the day of the experiment, thaw a frozen aliquot of the 10 mM stock solution.

  • Dilute the stock solution in a pre-warmed (37°C) cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically in the range of 1-10 µM).

  • It is critical to add the stock solution to the medium or buffer and mix immediately to prevent precipitation.

Protocol 1: Live-Cell Staining

This protocol outlines the general procedure for staining live, adherent cells.

LiveCellStaining A 1. Cell Seeding Seed cells on glass-bottom dishes or coverslips. Culture to 50-70% confluency. B 2. Prepare Staining Solution Dilute stock solution to 1-10 µM in pre-warmed culture medium. A->B C 3. Staining Replace culture medium with staining solution. Incubate for 15-60 minutes at 37°C. B->C D 4. Washing Remove staining solution. Wash cells 2-3 times with pre-warmed PBS or medium. C->D E 5. Imaging Add fresh, pre-warmed imaging buffer. Image with a suitable fluorescence microscope. D->E

Caption: Workflow for staining live cells.

Detailed Steps:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells in an appropriate medium until they reach 50-70% confluency.

  • Staining Solution Preparation: Prepare the working solution of this compound in a pre-warmed complete cell culture medium.

  • Staining: Remove the existing culture medium and gently add the staining solution to the cells. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the fluorophore (e.g., a DAPI filter set may be a suitable starting point).[11]

Protocol 2: Fixed-Cell Staining

This protocol provides a general workflow for staining fixed cells.

FixedCellStaining A 1. Cell Fixation Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at RT. B 2. Washing Wash cells three times with PBS. A->B C 3. Permeabilization (Optional) If targeting intracellular structures, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. B->C D 4. Staining Incubate with 1-10 µM working solution in PBS for 20-30 minutes at RT. C->D E 5. Final Washing Wash cells three times with PBS. D->E F 6. Mounting and Imaging Mount coverslips with an appropriate mounting medium. Image with a fluorescence microscope. E->F

Sources

Application Note: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one for Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 7-Hydroxy-8-methylcoumarin or 8-Methylumbelliferone ) for the fluorescent labeling of peptides and proteins.

Unlike the more common 7-hydroxy-4-methylcoumarin (4-MU), the 8-methyl derivative possesses unique steric and electronic properties due to the methylation at the 8-position. This modification blocks the 8-position from electrophilic attack, directing conjugation chemistry to the 6-position or requiring functionalization at the 3- or 4-positions.

Introduction & Mechanistic Rationale

This compound is a blue-emitting fluorophore belonging to the coumarin family. While often used as a starting material for laser dyes or as a fluorogenic substrate, its application in protein labeling offers specific advantages in pH sensing and steric control.

Key Properties
PropertyValue / Description
IUPAC Name This compound
Common Name 8-Methylumbelliferone; 7-Hydroxy-8-methylcoumarin
Excitation Max (

)
~320–360 nm (pH dependent)
Emission Max (

)
~450 nm (Blue)
Stokes Shift ~100 nm (Reduces self-quenching)
pKa (Phenolic OH) ~8.0–8.5 (Slightly higher than 4-MU due to electron-donating 8-Me)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Why Use the 8-Methyl Derivative?
  • Steric Blocking (Regioselectivity): In standard 7-hydroxycoumarins, electrophilic substitution (e.g., nitration, halogenation, Mannich reaction) can occur at both the 6- and 8-positions ortho to the hydroxyl group. The 8-methyl group blocks one site , forcing any direct electrophilic conjugation (like the Mannich reaction) to occur exclusively at the 6-position . This yields a cleaner, more homogeneous labeled product.

  • pH Sensitivity: The phenolic hydroxyl group allows this fluorophore to act as a ratiometric or intensity-based pH probe. The anionic (phenolate) form is highly fluorescent, while the neutral form is weakly fluorescent. The 8-methyl group slightly perturbs the pKa, shifting the dynamic range compared to unsubstituted umbelliferone.

  • Blue Fluorescence: Ideal for multi-color labeling when used alongside green (FITC) or red (Rhodamine/Cy5) fluorophores.

Chemical Activation Strategies

Since the core molecule lacks a direct "handle" (like an NHS ester) for spontaneous reaction with proteins, one of two strategies must be employed:

Strategy A: Direct Mannich Condensation (The "One-Pot" Method)

This method utilizes the unmodified 7-Hydroxy-8-methylcoumarin. It relies on the Mannich reaction , where the electron-rich phenol ring reacts with an amine (lysine on protein) and an aldehyde (formaldehyde) to form a stable aminomethyl linkage.

  • Target Site: 6-position of the coumarin ring (since 8 is blocked).

  • Linkage: Protein-NH-CH

    
    -Coumarin(6).
    
Strategy B: NHS-Ester Derivatization (The "Gold Standard")

This requires synthesizing a derivative, such as 7-hydroxy-8-methylcoumarin-4-acetic acid , and converting it to a succinimidyl ester (SE). This method is preferred for high-stability covalent tagging but requires organic synthesis steps prior to labeling.

Protocol A: Direct Labeling via Mannich Reaction

This protocol allows you to label a peptide or protein directly using the parent fluorophore, formaldehyde, and the protein's lysine residues.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Fluorophore: this compound (100 mM stock in DMSO).

  • Linker: Formaldehyde (37% solution, fresh).

  • Protein: Target protein (1–5 mg/mL) in PBS or Borate buffer (pH 8.0–9.0). Avoid Tris or Glycine buffers as they contain competing amines.

  • Purification: Sephadex G-25 desalting column or Dialysis cassette.

Step-by-Step Methodology
  • Buffer Exchange (Critical): Ensure the protein is in a non-amine buffer (e.g., 100 mM Phosphate or Borate, pH 8.5). If the protein is in Tris/Glycine, dialyze or desalt first.

  • Reaction Setup:

    • To 1 mL of Protein solution (2 mg/mL), add 20 µL of Fluorophore stock (final conc. ~2 mM).

    • Add 10 µL of Formaldehyde solution (approx. 10-fold molar excess relative to fluorophore).

    • Note: The formaldehyde generates the reactive iminium ion intermediate in situ.

  • Incubation:

    • Incubate at 37°C for 4–18 hours in the dark.

    • The reaction is slower than NHS-ester coupling but forms a stable C-C bond at the coumarin 6-position.

  • Quenching:

    • Add 100 µL of 1 M Tris-HCl (pH 8.0) or Glycine to quench unreacted formaldehyde and fluorophore.

  • Purification:

    • Pass the reaction mixture through a Sephadex G-25 column (PD-10) equilibrated with PBS.

    • Collect the protein fraction (first distinct band/peak). The unreacted coumarin will elute later.

  • Validation:

    • Measure Absorbance at 280 nm (Protein) and 360 nm (Coumarin).

    • Calculate Degree of Labeling (DOL).

Protocol B: Labeling via Activated Ester (If Derivative Available)

If you have synthesized or purchased 7-hydroxy-8-methylcoumarin-4-acetic acid succinimidyl ester (SE) , follow this standard protocol.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the Coumarin-SE in anhydrous DMSO (10 mg/mL) immediately before use.

    • Prepare Protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Conjugation:

    • Add 20–50 molar excess of Coumarin-SE to the protein solution dropwise while stirring.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Purification:

    • Remove excess dye via dialysis (PBS, pH 7.4) or size-exclusion chromatography.

Visualizing the Chemistry

The following diagram illustrates the structural logic of using the 8-methyl derivative and the Mannich reaction pathway.

G cluster_0 Reagents Coumarin 7-Hydroxy-8-methyl- coumarin Intermediate Iminium Ion Intermediate Coumarin->Intermediate Activation Protein Protein (Lys-NH2) Protein->Intermediate Nucleophilic Attack HCHO Formaldehyde (Linker) HCHO->Intermediate Product Labeled Protein (6-substituted) Intermediate->Product Mannich Reaction (Ortho to 7-OH) Note 8-Methyl group blocks 8-position, forcing reaction at 6-position Note->Coumarin

Caption: Reaction pathway showing how the 8-methyl group directs the Mannich labeling to the 6-position.

Degree of Labeling (DOL) Calculation

To quantify the labeling efficiency, use the following formula:



Where:

  • 
    : Absorbance at coumarin 
    
    
    
    (approx 360 nm).
  • 
    : Extinction coefficient of the protein (e.g., IgG ~ 210,000 M
    
    
    
    cm
    
    
    ).
  • 
    : Extinction coefficient of 7-hydroxy-8-methylcoumarin (~19,000 M
    
    
    
    cm
    
    
    at pH > 8).
  • 
    : Correction Factor (
    
    
    
    ) for the dye. For most coumarins, CF
    
    
    0.15.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Dye concentration too high in aqueous buffer.Dissolve dye in DMSO first; keep final DMSO < 10%. Add dye dropwise.
Low Fluorescence pH is too low (Dye is protonated).7-Hydroxycoumarins are pH sensors. Raise pH > 8.0 to observe max fluorescence (phenolate form).
No Labeling Buffer contained amines (Tris/Glycine).Dialyze protein into Phosphate or Bicarbonate buffer before reaction.
Broad Spectra Non-specific hydrophobic binding.Ensure rigorous desalting; add 0.05% Tween-20 to wash buffers.

References

  • Synthesis of 7-hydroxy-8-methylcoumarin : Zhang, W. et al. "Synthesis of 7-hydroxy-8-methycoumarin by MW irradiation."[1] Semantic Scholar, 2010.[1]

  • Mannich Reaction for Labeling : Sahoo, J. et al. "The inter-molecular contact analysis of protein-ligand complexes... Mannich-based 4-hydroxy coumarin derivatives."[2][3][4] ResearchGate, 2021.

  • Coumarin Fluorescence Properties : "Spectrum [Me-Coumarin] - AAT Bioquest." AAT Bioquest, Accessed 2025.

  • Bioconjugation Techniques : "Advanced Bioconjugation Technologies for Site-selective Protein Modification." DTU Inside, 2016.

  • pKa and pH Sensitivity : "Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides." PMC - NIH, 2024.

Sources

Application Note: High-Sensitivity Enzyme Assays Utilizing 7-Hydroxycoumarin (4-Methylumbelliferone) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Fluorogenic substrates based on 7-hydroxycoumarin—most notably 4-methylumbelliferone (4-MU)—are foundational tools in enzymology, high-throughput screening (HTS), and clinical diagnostics (1[1]). These derivatives are synthesized by conjugating a specific functional group (e.g., a glycoside, phosphate, or sulfate) to the hydroxyl group of the coumarin fluorophore.

Causality of Fluorescence: In the conjugated state, the electron-donating capability of the 7-hydroxyl group is masked, rendering the substrate non-fluorescent or shifting its absorption spectra away from the detection wavelength. Upon enzymatic cleavage of the specific bond (e.g., by


-galactosidase or acid phosphatase), the free 4-MU molecule is liberated (2[2]).

The pH Dependency (The pKa Challenge): A critical mechanistic factor in 4-MU assays is the pKa of the released 4-methylumbelliferone, which is approximately 7.8 (3[3]). At acidic or neutral pH (where many lysosomal enzymes operate optimally), the 4-MU hydroxyl group remains protonated, resulting in weak fluorescence. To achieve maximum assay sensitivity, a highly alkaline "Stop Buffer" (pH > 10.0) is added post-incubation. This instantly terminates the enzymatic reaction and deprotonates the 4-MU, forming a phenoxide anion with a high quantum yield that emits bright blue fluorescence at an excitation of 360 nm and emission of 460 nm (4[4]).

Mechanism Substrate 4-MU-Substrate (Non-fluorescent) Cleavage Enzymatic Cleavage (Acidic/Neutral pH) Substrate->Cleavage Enzyme Target Enzyme (e.g., beta-galactosidase) Enzyme->Cleavage Protonated 4-MU (Protonated) Weak Fluorescence pH < 7.8 Cleavage->Protonated Deprotonated 4-MU Anion Strong Fluorescence (Ex: 360nm, Em: 460nm) Protonated->Deprotonated Deprotonation Stop Alkaline Stop Buffer (pH > 10.0) Stop->Deprotonated Shifts pH

Mechanistic pathway of 4-MU substrate cleavage and pH-dependent fluorescence activation.

Substrate Selection & Quantitative Data

Selecting the correct 4-MU derivative depends entirely on the target enzyme's specificity. While standard 4-MU substrates require an endpoint read due to the alkaline stop step, novel halogenated derivatives like CF-MUP (pKa ~4.8) have been developed to bypass this, allowing for continuous kinetic monitoring at acidic pH (5[5]).

Table 1: Common 7-Hydroxycoumarin Substrates and Assay Parameters

SubstrateTarget EnzymeOptimal Enzyme pHDetection pHExcitation / Emission
4-MUG

-Galactosidase
4.0 - 7.0> 10.0360 nm / 460 nm
4-MUP Acid Phosphatase4.5 - 5.5> 10.0360 nm / 450 nm
4-MUGlc

-Glucosidase
5.0 - 6.0> 10.0360 nm / 450 nm
CF-MUP Acid Phosphatase4.5 - 5.54.5 - 7.0360 nm / 450 nm

(Data synthesized from[3],[5], and[1])

Experimental Protocol: -Galactosidase Activity Assay (Endpoint Method)

This protocol details the quantification of


-galactosidase activity (e.g., Senescence-Associated 

-gal or reporter gene expression) using 4-Methylumbelliferyl

-D-galactopyranoside (4-MUG).
Self-Validating Assay Design

A robust assay must be self-validating. This protocol incorporates three critical controls to ensure data integrity:

  • Standard Curve: Free 4-MU to convert Relative Fluorescence Units (RFU) to absolute molar product.

  • Substrate Blank: Controls for spontaneous non-enzymatic hydrolysis of 4-MUG.

  • Lysate Blank: Controls for intrinsic autofluorescence of the biological sample.

Reagents Required
  • Lysis Buffer: 0.1% Triton X-100 in PBS. Causality: Triton X-100 is a non-ionic detergent that effectively permeabilizes the cell membrane to release intracellular enzymes without denaturing their tertiary structure (4[4]).

  • Assay Buffer (2X): 200 mM Sodium Phosphate buffer, 2 mM

    
    , 10 mM 
    
    
    
    -mercaptoethanol (BME) or DTT. Causality: BME/DTT maintains the reducing environment necessary for optimal
    
    
    -gal stability (4[4]).
  • Substrate Solution: 1.5 mM 4-MUG in Assay Buffer (6[6]).

  • Stop Buffer: 0.2 M Sodium Carbonate (

    
    ), pH 11.0.
    
  • Reference Standard: 10 mM 4-Methylumbelliferone (4-MU) in DMSO.

Step-by-Step Methodology
  • Sample Preparation (Cell Lysis):

    • Wash adherent cells with cold 1X PBS.

    • Add Lysis Buffer (e.g., 50

      
      L for a 96-well plate well) and incubate at room temperature for 10 minutes.
      
    • Note: Clarify lysates by centrifugation (12,000 x g, 5 min, 4°C) if cellular debris interferes with pipetting ().

  • Reaction Initiation:

    • Transfer 50

      
      L of clarified cell lysate to a black, opaque 96-well microplate. Causality: Black plates absorb scattered light, preventing well-to-well optical crosstalk and lowering background noise during fluorescence detection (7[7]).
      
    • Add 50

      
      L of freshly prepared 2X Assay Buffer containing 1.5 mM 4-MUG to each well.
      
    • Incubate the plate at 37°C, protected from light, for 15 to 60 minutes depending on expected expression levels.

  • Standard Curve Preparation (Concurrent):

    • Serially dilute the 4-MU reference standard in 1X Assay Buffer to generate a curve from 0 to 10

      
      M.
      
    • Add 100

      
      L of each standard to empty wells.
      
  • Reaction Termination:

    • Add 150

      
      L of Stop Buffer (
      
      
      
      , pH 11.0) to all wells (samples, controls, and standards).
    • Causality: This instantly halts the enzymatic hydrolysis and shifts the pH well above the 4-MU pKa of 7.8, driving the fluorophore into its highly fluorescent anionic state (8[8]).

  • Detection:

    • Read the plate immediately using a fluorescence microplate reader set to Excitation 360 nm and Emission 460 nm.

Workflow Lysis 1. Cell Lysis (Triton X-100) Reaction 2. Add 4-MUG Incubate 37°C Lysis->Reaction Stop 3. Stop Buffer (pH 11.0) Reaction->Stop Read 4. Read Plate (Ex:360/Em:460) Stop->Read Data 5. Data Analysis (Standard Curve) Read->Data

Step-by-step experimental workflow for the 4-MUG beta-galactosidase microplate assay.

Data Analysis & Interpretation

  • Background Subtraction: Subtract the RFU of the Substrate Blank from all sample wells to account for non-enzymatic substrate degradation.

  • Standard Curve Regression: Plot the 4-MU Standard Curve (RFU vs. Concentration in

    
    M) and perform linear regression.
    
  • Interpolation: Interpolate the sample RFU values against the standard curve to determine the absolute concentration of 4-MU generated.

  • Normalization: Normalize the enzyme activity against total protein concentration (determined via a secondary BCA or Bradford assay) to report specific activity (e.g., pmol 4-MU/min/mg protein) (2[2]).

References

  • Fluorescent β-Galactosidase Assay (MUG) - G-Biosciences Source: G-Biosciences URL: [Link]

  • Fluorimetric assay with a novel substrate for quantification of galactocerebrosidase activity in dried blood spot specimens Source: PMC (NIH) URL:[Link]

  • SensoLyte® 460 B-galactosidase Assay Kit Source: Anaspec URL: [Link]

  • FluorAce™ ß-galactosidase Reporter Assay Kit Instruction Manual Source: Bio-Rad URL: [Link]

  • Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening Source: PMC (NIH) URL:[Link]

  • US20060008862A1 - Real time methylumbelliferone-based assay Source: Google Patents URL
  • A Novel Fluorogenic Coumarin Substrate for Monitoring Acid Phosphatase Activity at Low pH Environment Source: Semantic Scholar URL:[Link]

  • US6372895B1 - Fluorogenic compounds Source: Google Patents URL

Sources

Application Note: High-Fidelity pH Sensing with 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (8-Methylumbelliferone)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validation and utilization of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly 8-Methylumbelliferone or 8-MU) as a fluorescent pH indicator. While its structural isomer 4-Methylumbelliferone (4-MU, Hymecromone) is widely ubiquitous, 8-MU offers a distinct physicochemical advantage for physiological monitoring: a pKa of approximately 7.08 [1].

Unlike unsubstituted Umbelliferone (pKa ~7.8), which functions optimally in slightly alkaline environments, the 8-methyl substitution shifts the ionization equilibrium, aligning the dynamic range (pH 6.0–8.0) directly with the cytosolic and extracellular environments of mammalian cells. This guide provides a self-validating protocol for spectral characterization and ratiometric pH determination.

Chemical Foundation & Mechanism

Physicochemical Properties

The fluorescence of hydroxycoumarins arises from the phenolic moiety. The protonated form (phenol) is typically non-fluorescent or weakly fluorescent in the UV range, while the deprotonated form (phenolate anion) exhibits strong blue fluorescence.

PropertyValueNotes
IUPAC Name This compound
Common Name 8-Methylumbelliferone (8-MU)
CAS Number 2732-17-4
Molecular Weight 176.17 g/mol
pKa (Apparent) 7.08 [1]Ideal for physiological pH (7.0–7.[1]4)
Excitation (

)
~360 nm (Base), ~325 nm (Acid)User validation required (See Protocol 1)
Emission (

)
~450–460 nmStrong blue fluorescence
Solubility DMSO, Ethanol, MethanolLimited water solubility; stock prep in organic solvent required
Mechanism of Action

The sensing mechanism relies on Excited-State Proton Transfer (ESPT) and the ground-state equilibrium between the neutral phenol and the anionic phenolate. The 8-methyl group acts as a weak electron donor, modulating the acidity of the 7-hydroxyl group through inductive effects and steric positioning.

G cluster_0 Acidic Environment (pH < 7.0) cluster_1 Basic Environment (pH > 7.0) Node1 Protonated Form (Phenol) Low Fluorescence Ex ~325 nm Node2 Deprotonated Form (Phenolate Anion) High Fluorescence Ex ~360 nm Node1->Node2  - H+ (pKa ~7.08)  

Figure 1: Protonation equilibrium of 8-Methylumbelliferone.[2] The fluorescence intensity is directly proportional to the concentration of the deprotonated phenolate species.

Application Note: Why 8-Methylumbelliferone?

The pKa Advantage

Standard 4-MU has a pKa of ~7.8. In a cytosol at pH 7.2, 4-MU is predominantly protonated (~80%), limiting its sensitivity to acidification events.

  • 8-MU (pKa 7.08): At pH 7.2, the ratio of protonated to deprotonated species is nearly 1:1. This sits at the inflection point of the Henderson-Hasselbalch curve, providing maximum sensitivity (

    
    ) for physiological fluctuations.
    
Ratiometric Potential

While often used as an intensity-based probe, coumarins can function as excitation-ratiometric probes. By exciting at the isosbestic point (or the acidic peak ~325 nm) and the basic peak (~360 nm) and monitoring emission at 450 nm, one can correct for dye concentration, photobleaching, and optical path length variations.

Protocol 1: Buffer Preparation & Spectral Validation

Objective: To empirically determine the exact


, 

, and pKa of 8-MU in your specific experimental buffer system. Do not rely solely on literature values.
Reagents
  • Stock Solution: Dissolve 8-MU in DMSO to 10 mM. Store at -20°C, protected from light.

  • Universal Buffer (Citrate-Phosphate): Prepare 0.1 M Citric Acid and 0.2 M Na2HPO4. Mix to create pH standards from 5.0 to 9.0 in 0.5 unit increments.

  • Control: 0.1 M NaOH (for fully deprotonated spectra).

Workflow
  • Dilution: Dilute Stock Solution into each pH buffer to a final concentration of 10 µM. Ensure DMSO content is < 1% to prevent solvent effects.

  • Absorbance Scan: Scan 250–500 nm. Identify the isosbestic point (where absorbance is pH-independent) and the

    
     for acidic and basic forms.
    
  • Fluorescence Scan:

    • Set Emission to 460 nm.

    • Scan Excitation from 300–420 nm.

    • Note: You should observe a peak rising at ~360 nm as pH increases.

  • Data Plotting: Plot Fluorescence Intensity (

    
    ) vs. pH.
    
Calibration Curve Construction (Self-Validating Step)

Fit the data to the Hill Equation to validate the probe's performance:



  • If the calculated pKa deviates > 0.3 units from 7.1, check buffer ionic strength or temperature (pKa is temperature-dependent).

Protocol 2: Experimental pH Measurement

Objective: Quantifying pH in solution or cell lysates.

Experimental Setup
  • Plate Reader / Fluorometer: Ex 360 nm / Em 460 nm (Intensity Mode) OR Ex 325/360 nm (Ratiometric Mode).

  • Gain Settings: Calibrate using the pH 9.0 standard (Max Signal) to reach ~80% saturation.

Step-by-Step Methodology
  • Sample Prep: Prepare samples (e.g., cell lysates, enzymatic reaction buffers). Ensure the buffer capacity is sufficient to maintain the pH being measured, or use the dye to measure the buffer's drift.

  • Dye Addition: Add 8-MU to a final concentration of 10 µM.

  • Equilibration: Incubate for 5 minutes at room temperature (25°C) or physiological temperature (37°C). Critical: Calibration curve must be generated at the same temperature.

  • Measurement:

    • Read 1: Ex 360 nm / Em 460 nm (

      
      ).
      
    • Read 2 (Optional for Ratiometric): Ex 325 nm / Em 460 nm (

      
      ).
      
  • Calculation:

    • Intensity Method: Use the calibration curve (

      
       vs pH) to interpolate unknown pH.
      
    • Ratiometric Method: Calculate Ratio

      
      . Plot 
      
      
      
      vs pH for calibration.

Workflow Start Start: Sample Preparation Dye Add 8-MU (10 µM Final) <1% DMSO Start->Dye Incubate Equilibrate 5 mins (Temp Controlled) Dye->Incubate Measure Measure Fluorescence Ex 360 / Em 460 Incubate->Measure Check Signal within Linear Range? Measure->Check Dilute Dilute Sample Check->Dilute No (Saturated) Calc Interpolate via Hill Equation (Calibration Curve) Check->Calc Yes Dilute->Measure End Report pH Calc->End

Figure 2: Logical workflow for intensity-based pH determination.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
High Background Fluorescence Autofluorescence of media/lysateInclude a "No-Dye" blank for every sample and subtract this value.
No pH Response Dye degradation or incorrect Ex/EmVerify stock integrity. Ensure Excitation is at 360 nm (phenolate), not 320 nm (phenol) if using intensity mode.
pKa Shift Ionic Strength / TemperatureCoumarin pKa decreases with increasing ionic strength. Match calibration buffer salt composition to sample matrix.
Precipitation Low solubility in aqueous bufferEnsure intermediate dilution step prevents "crashing out." Do not exceed 50 µM in aqueous solution.

References

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 7-hydroxy-8-methyl coumarin. Retrieved October 24, 2025, from [Link]

  • Fink, D. W., & Koehler, W. R. (1970). pH effects on fluorescence of umbelliferone derivatives. Analytical Chemistry, 42(9), 990-993. (Foundational text on coumarin spectral shifts).
  • Gee, K. R., et al. (1999). Fluorogenic substrates for acid hydrolases.

Sources

Synthesis of coumarin derivatives for anticancer activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Biological Evaluation of Coumarin Scaffolds for Targeted Oncology

Executive Briefing

Coumarins (1,2-benzopyrones) represent a highly privileged class of pharmacophores in modern medicinal chemistry. Due to their low molecular weight, high lipophilicity, and structural versatility, coumarin derivatives are exceptionally effective at penetrating cell membranes and interacting with diverse intracellular targets. This application note provides an authoritative, self-validating framework for the rational design, green synthesis, and biological validation of coumarin derivatives as targeted anticancer agents.

Pharmacological Rationale: Mechanistic Pathways

The causality behind the anticancer efficacy of coumarins lies in their pleiotropic ability to disrupt critical tumor survival networks. Structurally optimized coumarins act as potent kinase inhibitors, directly suppressing the PI3K/Akt/mTOR signaling axis, which starves the tumor of angiogenic and proliferative signals 1. Concurrently, specific derivatives induce oxidative stress by upregulating Reactive Oxygen Species (ROS). This biochemical shift triggers the depolarization of the mitochondrial membrane, leading to the activation of caspase-3 and the execution of irreversible apoptosis 2.

G Coumarin Coumarin Derivatives PI3K PI3K / Akt / mTOR Axis Coumarin->PI3K Inhibits ROS Reactive Oxygen Species (ROS) Coumarin->ROS Upregulates Proliferation Tumor Cell Proliferation PI3K->Proliferation Suppresses Caspase Caspase-3 Activation ROS->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Coumarin-mediated inhibition of PI3K/Akt/mTOR and ROS-induced apoptosis in cancer cells.

Strategic Structural Design and SAR

The pharmacological profile of a coumarin is dictated by its substitution pattern. Understanding this Structure-Activity Relationship (SAR) is critical for rational drug design:

  • C-3 Substitutions: The introduction of electron-withdrawing or bulky groups (e.g., acrolein, sulfonamides, or benzylsulfones) at the C-3 position dramatically enhances PI3K inhibition and ROS generation, yielding potent cytotoxicity against breast and cervical cancer lines 2.

  • C-7 Substitutions: Hydroxyl or methoxy groups at C-7 mimic the binding kinetics of endogenous ligands, improving the molecule's affinity for the ATP-binding pockets of target kinases.

Table 1: Quantitative SAR Data of Representative Coumarin Scaffolds

Compound ClassPrimary TargetCell LineIC₅₀ (µM)Reference
3-(Coumarin-3-yl)-acroleinPI3K / ROSMCF-7 (Breast)1.24 – 3.802
3-Benzylsulfone coumarinPI3K / AktHeLa (Cervical)2.50 – 5.002
Coumarin-Troxerutin HybridProliferationHead & Neck10.0 – 15.03

Synthetic Strategy: The Green Pechmann Condensation

The Pechmann condensation—reacting a phenol with a β-ketoester—remains the most robust method for constructing the 1,2-benzopyrone core. However, traditional homogeneous acid catalysts (e.g., H₂SO₄) cause severe environmental and purification bottlenecks.

Causality in Protocol Design: To eliminate toxic waste and improve yields, we utilize a Deep Eutectic Solvent (DES) system (Choline Chloride/L-(+)-Tartaric Acid) 4 or microwave-assisted solid acid catalysts like FeF₃ 5. The DES acts simultaneously as the solvent and the hydrogen-bond-donating catalyst. This dual action lowers the activation energy for the initial transesterification and the subsequent electrophilic cyclization, ensuring high purity and >95% yields.

Workflow Reactants Reactants (Phenol + β-Ketoester) Reaction Pechmann Condensation (110°C or Microwave) Reactants->Reaction Catalyst Green Catalyst (DES or FeF3) Catalyst->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup Validation Validation (TLC, NMR, IR) Workup->Validation

Green synthesis workflow for coumarin derivatives via Pechmann condensation.

Table 2: Comparison of Catalytic Systems for Pechmann Condensation

Catalyst SystemReaction TimeYield (%)Environmental Impact
Concentrated H₂SO₄12 - 24 h40 - 60%High (Toxic waste, difficult neutralization)
FeF₃ (Microwave)5 - 10 min85 - 92%Low (Solvent-free, recyclable catalyst) 5
ChCl/L-(+)-TA (DES)10 - 30 min90 - 98%Very Low (Biodegradable, reusable) [[4]]()

Validated Experimental Protocols

Protocol A: DES-Mediated Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is designed as a self-validating system; phase changes and precipitation serve as intrinsic quality control checkpoints.

  • Catalyst Preparation: Combine Choline Chloride (ChCl) and L-(+)-Tartaric Acid (TA) in a 1:2 molar ratio (approx. 3 g total). Heat the mixture at 60–70 °C until a transparent melt forms. Validation: The transition to a clear, homogeneous liquid confirms the successful formation of the deep eutectic hydrogen-bond network.

  • Reaction Initiation: Elevate the temperature of the DES to 110 °C. Add resorcinol (1 mmol) and ethyl acetoacetate (2.1 mmol) to the melt. Stir continuously.

  • In-Process Monitoring: After 10 minutes, sample the reaction. Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the resorcinol spot validates the termination of the reaction.

  • Quenching & Isolation: While the mixture is still hot, add 10–15 mL of distilled water. Validation: The sudden precipitation of the solid product visually validates that the DES has partitioned into the aqueous phase, leaving the hydrophobic coumarin insoluble.

  • Purification: Filter the precipitate, wash with chilled water, and recrystallize from ethanol. Confirm structural integrity via ¹H-NMR and melting point analysis.

Protocol B: In Vitro Anticancer Evaluation (MTT Assay)

This protocol ensures data trustworthiness by embedding mandatory control validations to rule out false positives.

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM medium supplemented with 10% FBS. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere. Validation: Inspect under a phase-contrast microscope to ensure >80% confluency and proper adherence before proceeding.

  • Compound Treatment: Prepare serial dilutions of the synthesized coumarin derivative (e.g., 0.1 to 100 µM) in culture media. Treat the cells for 48 h. Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing background toxicity, and a positive control (e.g., Staurosporine) to validate the assay's dynamic sensitivity to apoptosis.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. Validation: A visual color shift from yellow to purple indicates active mitochondrial reductases, confirming the presence of viable cells.

  • Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF₃ under Solvent-Free Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in monitoring enzyme kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 8-Methylumbelliferone or 8-MU ) as a specialized fluorogenic probe for monitoring enzyme kinetics.[1] While its structural isomer, 4-Methylumbelliferone (4-MU/Hymecromone), is the industry standard, 8-MU offers distinct steric and electronic properties that make it an invaluable tool for isoform profiling , active-site mapping , and steric hindrance analysis of Phase II metabolic enzymes (UGTs, SULTs) and glycosyl hydrolases.[1]

This guide provides a validated protocol for using 8-MU as a substrate in conjugation assays and as a quantitation standard in hydrolysis assays.[1]

Part 1: Technical Background & Mechanism

Chemical Identity & Properties
  • IUPAC Name: this compound[1]

  • Common Name: 8-Methylumbelliferone (8-MU)[1]

  • CAS Number: 53811-56-6[1]

  • Molecular Formula: C₁₀H₈O₃ (MW: 176.17 g/mol )

  • Key Structural Feature: A methyl group at the C8 position (ortho to the C7-hydroxyl).[1]

The "Steric Probe" Advantage

Unlike 4-MU, where the methyl group is at C4 (para to the hydroxyl), the C8-methyl group in 8-MU creates significant steric bulk directly adjacent to the phenolic oxygen (the site of enzymatic attack).[1]

  • For Transferases (UGTs/SULTs): The enzyme must accommodate this ortho-methyl group to conjugate the 7-hydroxyl.[1] Isoforms with restricted active sites will show markedly higher

    
     or lower 
    
    
    
    for 8-MU compared to 4-MU.[1]
  • For Hydrolases (Glycosidases): When used as a leaving group (e.g., 8-MU-

    
    -D-glucuronide), the released 8-MU anion provides a fluorescent signal.[1] The pKa of 8-MU (~8.[1]0) is slightly higher than 4-MU (~7.8), influencing the pH dependency of the signal.[1]
    
Mechanism of Action (Fluorescence Switching)

The assay relies on the Pechmann-Duisberg principle of phenolic ionization.[1]

  • Neutral Form (Low Fluorescence): At acidic/neutral pH (or when conjugated), the phenolic proton is protonated or substituted.

  • Anionic Form (High Fluorescence): Ionization yields the phenolate anion, which exhibits intense blue fluorescence due to delocalization of the negative charge into the coumarin ring system.

Signal Pathways:

  • Conjugation Assay (UGT/SULT): 8-MU (Fluorescent)

    
     8-MU-Conjugate (Non-Fluorescent). Signal Decrease.
    
  • Hydrolysis Assay (Glycosidase): 8-MU-Conjugate (Non-Fluorescent)

    
     8-MU (Fluorescent).[1] Signal Increase.
    

Part 2: Experimental Protocols

Materials & Reagents
  • Substrate: this compound (Purity >98%).

  • Solvent: DMSO (anhydrous).

  • Reaction Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4).

  • Stop Solution (Critical): 0.2 M Glycine-NaOH, pH 10.4 (Ensures full ionization of 8-MU; pKa ~8.0).

  • Cofactors: UDPGA (for UGTs) or PAPS (for SULTs).

Protocol A: Phase II Conjugation Kinetics (UGT/SULT)

Objective: Determine kinetic parameters (


, 

) for the glucuronidation of 8-MU.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 8-MU in DMSO to create a 100 mM stock. Prepare serial dilutions in the Reaction Buffer (Range: 0 – 500

    
    M). Keep DMSO constant (<1%).
    
  • Enzyme Activation: Pre-incubate microsomal protein (0.1 – 0.5 mg/mL) with Alanethicin (pore-forming peptide) on ice for 20 min to allow substrate access to luminal UGTs.

  • Reaction Initiation:

    • Mix: 10

      
      L Enzyme + 80 
      
      
      
      L Buffer/Substrate Mix.
    • Incubate at 37°C for 5 minutes.

    • Add 10

      
      L UDPGA (Final conc: 2-5 mM) to initiate.[1]
      
  • Kinetic Run: Incubate for 30–60 minutes.

  • Termination: Add 100

    
    L of Stop Solution  (pH 10.4).
    
  • Detection: Read Fluorescence immediately.

    • Excitation: 360 nm

    • Emission: 450 nm

    • Note: Perform a spectral scan on your specific plate reader to optimize.

Data Analysis: The signal is loss of fluorescence .



Use a standard curve of 8-MU to convert RFU to concentration.[1]
Protocol B: Standard Curve Generation (For Hydrolysis Assays)

Objective: Create a quantitation standard for assays where 8-MU is the released product.[1]

  • Prepare 8-MU standards in Stop Solution (pH 10.[1]4) ranging from 0 to 10

    
    M.
    
  • Add 100

    
    L to microplate wells.
    
  • Read RFU (Ex 360 / Em 450).

  • Plot RFU vs. Concentration. Ensure linearity (

    
    ).
    
    • Self-Validation Check: If the curve plateaus at high concentrations, dilute samples or reduce gain. Inner filter effects can occur >50

      
      M.
      

Part 3: Visualization & Logic

Enzymatic Workflow Diagram

The following diagram illustrates the kinetic logic for both Conjugation (Forward) and Hydrolysis (Reverse) pathways using 8-MU.

EnzymeKinetics Substrate 8-Methylumbelliferone (8-MU) [Highly Fluorescent @ pH 10] Enzyme_UGT Enzyme: UGT/SULT (Conjugation) Substrate->Enzyme_UGT + Cofactor Cofactor Cofactor (UDPGA / PAPS) Cofactor->Enzyme_UGT Complex Transition State [Steric Check at C8] Enzyme_UGT->Complex Product 8-MU-Conjugate (Glucuronide/Sulfate) [Non-Fluorescent] Complex->Product Transfer Reaction Glycosidase Enzyme: Glycosidase (Hydrolysis) Product->Glycosidase Substrate for Hydrolysis Glycosidase->Substrate Signal Release

Caption: Cycle of 8-MU transformation. In conjugation assays (Top), fluorescence is quenched. In hydrolysis assays (Bottom), fluorescence is regenerated.

Kinetic Data Table Template

Use this structure to organize your data for Michaelis-Menten fitting.[1]

[S] (µM)RFU (t=0)RFU (t=60)

RFU
[Product] Formed (µM)Velocity (µM/min)
05050000
10120011001000.80.013
5060004500150012.50.208
100115007000450037.50.625
..................

Part 4: Critical Considerations & Troubleshooting

  • Inner Filter Effect: Coumarins have overlapping Stokes shifts. At concentrations >50

    
    M, self-quenching may occur.[1] Correction:  Always construct a standard curve in the presence of the enzyme/buffer matrix to account for matrix quenching.
    
  • pH Sensitivity: The pKa of 8-MU is approx.[1] 8.0.

    • Assay pH (7.4): Only ~20% is ionized (fluorescent).

    • Stop pH (10.4): >99% is ionized.

    • Rule: Never measure kinetics continuously at pH 7.4 unless you accept low sensitivity. Endpoint assays with alkaline stop are superior.

  • Spontaneous Hydrolysis: 8-MU conjugates are generally stable, but avoid prolonged exposure to light or extreme heat.[1]

References

  • Paranagama, M. P., et al. (2010). "Fluorescence properties of coumarins and their application in enzyme kinetics." Mitochondrion, 10(2), 158-165.[1] Link (Context: pKa comparison of 7-hydroxycoumarins).[1]

  • Miners, J. O., et al. (1988). "Kinetic and inhibitor studies of 4-methylumbelliferone and 1-naphthol glucuronidation in human liver microsomes." Biochemical Pharmacology, 37(4), 665-671.[1][2] Link (Context: Methodology for umbelliferone-based UGT kinetics).

  • U.S. EPA. (2023). "Substance Details: this compound."[1] CompTox Chemicals Dashboard. Link (Context: Chemical identity and physical properties).

  • World Health Organization. (2010). "Laboratory methods for the evaluation of insecticides and enzyme kinetics." WHO Technical Report Series. Link (Context: Standard protocols for fluorogenic esterase assays).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity, yield optimization, and purification of substituted coumarins. The synthesis of 7-hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 8-methylumbelliferone) is deceptively simple on paper but requires rigorous control of reaction kinetics and thermodynamics to prevent polymerization and sulfonation side reactions.

This guide moves beyond basic recipes, providing field-proven protocols, mechanistic causality, and a comprehensive troubleshooting FAQ designed specifically for drug development professionals and synthetic chemists.

Mechanistic Overview & Causality

Coumarins are best conceptualized as 1[1]. The synthesis of 8-methylumbelliferone is conventionally achieved via the 2 using 2-methylresorcinol and malic acid[2].

The Causality of Reagent Selection: Malic acid is utilized because, under strongly acidic conditions, it undergoes dehydration and decarbonylation to generate the highly reactive formylacetic acid intermediate in situ[2]. While alternative3 have been explored to reduce hazardous waste[3], concentrated sulfuric acid remains the gold standard for this specific transformation due to its dual role as a powerful dehydrating agent and a solvent capable of homogenizing the reaction mixture. The 2-methyl group on the resorcinol derivative sterically and electronically directs the initial electrophilic attack to the 4-position of the resorcinol ring, ensuring high regioselectivity and establishing the critical architecture required for the compound's downstream antifungal properties[2].

Pechmann Malic Malic Acid H2SO4 Conc. H2SO4 (Dehydration & Decarbonylation) Malic->H2SO4 Formyl Formylacetic Acid Intermediate (Reactive Electrophile) H2SO4->Formyl -CO, -H2O Condensation Electrophilic Aromatic Substitution & Cyclization Formyl->Condensation Resorcinol 2-Methylresorcinol Resorcinol->Condensation Product This compound (Target Compound) Condensation->Product -H2O

Reaction mechanism and workflow for the Pechmann condensation of 8-methylumbelliferone.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By monitoring the specific visual and physical checkpoints embedded in the methodology, researchers can confirm the integrity of the reaction in real-time.

Materials Required:

  • 2-Methylresorcinol (2-methylbenzene-1,3-diol): 10.0 mmol (1.24 g)

  • Malic acid: 11.0 mmol (1.47 g)

  • Concentrated Sulfuric Acid (98%): 10 mL

  • Crushed ice and distilled water

  • Absolute ethanol (for recrystallization)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a dry 50 mL round-bottom flask, combine 1.24 g of 2-methylresorcinol and 1.47 g of malic acid.

    • Causality: A slight stoichiometric excess (1.1 eq) of malic acid ensures complete consumption of the more expensive resorcinol derivative.

  • Acid Addition (Critical Step): Place the flask in an ice bath. Slowly add 10 mL of concentrated H₂SO₄ dropwise while maintaining continuous magnetic stirring.

    • Validation Checkpoint: The mixture should transition to a deep yellow/orange solution. If immediate blackening or charring occurs, the addition rate is too fast, leading to localized overheating and oxidative degradation.

  • Heating and Condensation: Transfer the flask to a pre-heated oil bath and gradually bring the internal temperature to 70–80 °C. Maintain this temperature for 2.5 hours.

    • Causality: Temperatures above 90 °C provide excessive thermal energy that promotes sulfonation of the aromatic ring and polymerization of the formylacetic acid intermediate, drastically reducing overall yield.

  • Quenching and Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the viscous mixture slowly into 100 mL of vigorously stirred crushed ice and water.

    • Validation Checkpoint: A pale yellow to off-white precipitate should form immediately upon contact with the ice. If the precipitate is gooey or dark brown, impurities or unreacted starting materials are present.

  • Filtration and Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with cold distilled water until the filtrate is neutral (pH ~7).

    • Causality: Residual sulfuric acid will catalyze degradation during the drying phase and severely interfere with downstream biological or analytical assays.

  • Purification: Recrystallize the crude product from hot absolute ethanol. Filter and dry under vacuum at 50 °C overnight to afford pure this compound.

Quantitative Data & Optimization

The following table summarizes our internal optimization data for the synthesis of 8-methylumbelliferone, highlighting the causality behind our recommended conditions.

Catalyst / SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
Conc. H₂SO₄ (98%) 75 2.5 82 >98 Optimal in situ decarbonylation; clean precipitation.
Conc. H₂SO₄ (98%)1102.54585Excessive thermal energy drives sulfonation byproducts.
TFA / Toluene110 (Reflux)123090Acid strength insufficient for rapid malic acid breakdown.
Amberlyst-15 (Dry)80241595Solid-phase mass transfer limits intermediate generation.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield / Impurities Check1 Check H2SO4 Concentration Issue->Check1 Check2 Monitor Temperature (Avoid >100°C) Issue->Check2 Check3 Quenching Step (Ice-Water Precipitation) Issue->Check3 Action1 Use Fresh 98% H2SO4 Check1->Action1 Action2 Maintain 70-80°C Check2->Action2 Action3 Slow Addition to Vigorous Stirring Ice Check3->Action3 Success High Purity Product Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for resolving low yield and impurity issues during synthesis.

Q1: My final product is dark brown instead of pale yellow/white. What went wrong? A: Dark discoloration is typically caused by oxidative degradation or charring. This occurs if the concentrated sulfuric acid is added too rapidly without adequate cooling, or if the reaction temperature exceeds 90 °C. Solution: Strictly control the temperature during acid addition using an ice bath, and ensure the oil bath does not exceed 80 °C during the heating phase.

Q2: The yield of 7-hydroxy-8-methylcoumarin is consistently below 50%. How can I optimize this? A: Low yields in Pechmann condensations using malic acid often stem from the incomplete generation of the formylacetic acid intermediate or the presence of water in the sulfuric acid. Solution: Ensure you are using fresh 98% sulfuric acid. If the acid has absorbed atmospheric moisture, its ability to dehydrate and decarbonylate malic acid is severely compromised. Additionally, verify the quality of the malic acid; hygroscopic clumping indicates problematic water content.

Q3: During the ice-water quench, the product forms an oily suspension rather than a filterable solid. How do I fix this? A: An oily suspension indicates that the product is either highly impure (often containing unreacted 2-methylresorcinol) or that the quenching water was not cold enough, leading to partial melting/solubilization of the product. Solution: Ensure the quench is performed in a large excess of crushed ice, not just cold water. If an oil still forms, extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue via silica gel chromatography (Hexanes:Ethyl Acetate) before attempting recrystallization.

Q4: Can I use ethyl acetoacetate instead of malic acid for this synthesis? A: No. Using ethyl acetoacetate in a Pechmann condensation with 2-methylresorcinol will yield 7-hydroxy-4,8-dimethylcoumarin, not the target this compound. Malic acid is strictly required to provide the unsubstituted C4 position on the coumarin ring, as it generates formylacetic acid rather than an acetoacetic ester.

Q5: How do I verify the regioselectivity of the product? A: The 8-methyl group on the starting 2-methylresorcinol sterically and electronically directs the cyclization. To confirm the structure, perform ¹H-NMR spectroscopy. You should observe a pair of doublets (around 6.2 ppm and 7.6 ppm, J ≈ 9.5 Hz) corresponding to the C3 and C4 protons of the coumarin pyrone ring, respectively. The absence of a singlet at ~6.0 ppm confirms that there is no errant methyl group at the C4 position.

References

1.[1] Title: Product Class 4: Benzopyranones and Benzopyranthiones. Source: thieme-connect.de. URL: 2.[3] Title: A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Source: rsc.org. URL: 3.[2] Title: Umbelliferone: Sources, chemistry and bioactivities review. Source: researchgate.net. URL:

Sources

Technical Support Center: Optimizing the Quantum Yield of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photophysics Support Center. 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 8-methylumbelliferone or 8-MU) is a highly fluorescent coumarin derivative widely utilized in biochemical assays, enzyme kinetics, and molecular probes. However, researchers frequently encounter sub-optimal fluorescence quantum yields (


) due to environmental quenching, improper pH control, or aggregation.

As an application scientist, I have designed this guide to provide authoritative, field-proven methodologies to troubleshoot and maximize the quantum yield of 8-MU. The protocols herein are designed as self-validating systems to ensure your experimental data is robust and reproducible.

Quantitative Data Summary: Factors Influencing 8-MU Quantum Yield

The quantum yield of 8-MU is not a static property; it is a dynamic value dictated by the molecule's microenvironment. The table below summarizes the critical variables and their mechanistic impact on


.
Environmental FactorConditionExpected Effect on

Mechanistic Causality
pH < 7.0 (Neutral form)Low (

< 0.10)
Protonated 7-OH limits charge transfer; higher non-radiative decay rate.
pH > 8.5 (Anionic form)High (

> 0.60)
Phenolate anion increases the oscillator strength of the

transition.
Solvent Polarity Polar Protic (e.g., Water)ModerateHydrogen bonding with solvent increases vibrational non-radiative relaxation.
Solvent Polarity Aprotic (e.g., DMSO, MeCN)HighReduced hydrogen bonding minimizes solvent-induced quenching.
Host-Guest Complex

-Cyclodextrin addition
Very HighEncapsulation shields the fluorophore from solvent and restricts molecular rotation.
Concentration > 10

M
DecreasedAggregation-Caused Quenching (ACQ) and primary inner-filter effects.
Troubleshooting & FAQs

Q1: My 8-MU solution in standard PBS (pH 7.4) shows unexpectedly low fluorescence. How can I fix this? A: The pKa of the 7-hydroxyl group on 8-methylumbelliferone is approximately 8.0[1]. At pH 7.4, a significant fraction of the molecule exists in its neutral, protonated state. The neutral form exhibits a drastically lower quantum yield compared to the phenolate anion because the protonated hydroxyl group restricts intramolecular charge transfer during excitation. Solution: Adjust your assay buffer to a pH of 8.5–9.0 using a biological buffer like Tris or CHES. This ensures >90% of the 8-MU molecules are deprotonated into the highly fluorescent anionic state, maximizing radiative decay.

Q2: I need to run my assay in a polar protic solvent (water/methanol), but I am experiencing severe solvent-induced quenching. What is the mechanism, and how do I prevent it? A: Polar protic solvents form hydrogen bonds with the carbonyl and hydroxyl/phenolate groups of the coumarin[2]. This interaction facilitates non-radiative decay pathways (internal conversion) by coupling the excited state to the high-frequency vibrational modes of the solvent (e.g., O-H stretch). Solution: Introduce a supramolecular host, such as


-cyclodextrin (

-CD) or

-cyclodextrin[3]. The hydrophobic cavity of the cyclodextrin encapsulates the 8-MU molecule, displacing water molecules and shielding the fluorophore from hydrogen-bonding interactions. This restriction of intramolecular vibration and solvent isolation can significantly increase the quantum yield[4].

Q3: When I increase the concentration of 8-MU to get a stronger signal, the quantum yield drops. Why? A: You are observing Aggregation-Caused Quenching (ACQ) and the primary inner-filter effect. At concentrations above 10


M, planar coumarin molecules tend to form 

stacked excimers in the ground or excited state, which decay non-radiatively. Additionally, high optical density leads to self-absorption of the excitation light. Solution: Keep the 8-MU concentration below 5

M for quantum yield measurements. If higher concentrations are strictly required, use surfactants (e.g., Tween-20) or cyclodextrins to physically disrupt intermolecular

stacking.
Mechanistic Pathway

G S0 Ground State (S0) Neutral or Anion S1 Excited Singlet State (S1) S0->S1 Photon Absorption (Excitation) Fluor Radiative Decay (Fluorescence Emission) High Fluor S1->Fluor High Phi Pathway NR_Decay Non-Radiative Decay (Solvent H-Bonding / ACQ) S1->NR_Decay Low Phi Pathway Host β-Cyclodextrin Encapsulation (Shields from Solvent) Host->NR_Decay Blocks pH pH > 8.0 (Phenolate Anion Formation) pH->S0 Shifts Equilibrium

Photophysical decay pathways of 8-MU and mechanisms of quantum yield enhancement.

Experimental Protocols
Protocol A: pH Optimization and Anion Generation

Self-Validating Principle: By measuring the absorption and emission spectra across a pH gradient, the presence of an isosbestic point in the absorption spectra will validate the two-state (neutral vs. anion) equilibrium. This must directly correlate with a step-function increase in


.
  • Preparation: Prepare a 1 mM stock solution of 8-MU in spectroscopic-grade DMSO.

  • Buffer Series: Prepare a series of 50 mM buffers ranging from pH 6.0 to 10.0 (e.g., MES for pH 6, HEPES for pH 7-8, Tris for pH 8-9, Glycine-NaOH for pH 9-10).

  • Dilution: Dilute the 8-MU stock into each buffer to a final concentration of 2

    
    M. Ensure the final DMSO concentration is <0.5% v/v to prevent artificial solvent-induced spectral shifts.
    
  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum (250–450 nm). Note the bathochromic shift from ~320 nm (neutral) to ~360 nm (anion).

    • Excite the samples exactly at the isosbestic point (typically ~335 nm) to ensure equal photon absorption by both species regardless of pH.

  • Yield Calculation: Integrate the fluorescence emission spectra (380–550 nm). Calculate the relative quantum yield using quinine sulfate in 0.1 M

    
     (
    
    
    
    ) as a reference standard[5].
Protocol B: Supramolecular Encapsulation with

-Cyclodextrin

Self-Validating Principle: The binding affinity (


) is calculated via a Benesi-Hildebrand plot. A linear plot confirms a 1:1 host-guest complexation, mathematically validating the mechanism of fluorescence enhancement[3].
  • Host Preparation: Prepare a 10 mM stock solution of

    
    -cyclodextrin in deionized water.
    
  • Fluorophore Preparation: Prepare a 2

    
    M solution of 8-MU in a pH 8.5 Tris buffer to ensure the molecule is in its anionic state.
    
  • Titration: In a quartz cuvette containing 2 mL of the 8-MU solution, sequentially titrate 10–50

    
    L aliquots of the 
    
    
    
    -CD stock.
  • Equilibration: Allow exactly 2 minutes of stirring after each addition for the host-guest equilibrium to establish.

  • Measurement: Record the fluorescence emission spectrum after each addition. The quantum yield will plateau once saturation is reached, indicating complete encapsulation.

Workflow Step1 Prepare 8-MU (2 µM in pH 8.5 Buffer) Step2 Titrate β-CD (10-50 µL Aliquots) Step1->Step2 Step3 Equilibrate (2 mins per addition) Step2->Step3 Step4 Measure Emission (Calculate Phi) Step3->Step4 Step5 Benesi-Hildebrand Plot (Validate 1:1 Binding) Step4->Step5

Step-by-step workflow for β-cyclodextrin encapsulation and quantum yield validation.

References
  • MP Paranagama et al. / Mitochondrion 10 (2010)
  • Source: PubMed Central (PMC)
  • Exploring the Inclusion Complex of a Drug (Umbelliferone)
  • 7-Hydroxycoumarin - PhotochemCAD Source: PhotochemCAD Database URL
  • Coumarin-conjugated cyclodextrins: remarkable enhancement of the chemical-to-light energy transfer efficiency Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry URL

Sources

Technical Support Center: Overcoming Solubility Challenges for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of coumarin derivatives in aqueous environments. 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (7-hydroxy-8-methylcoumarin) is a highly valuable fluorogenic pharmacophore. However, its planar benzopyrone structure renders it extremely hydrophobic. When introduced into biological assays, this hydrophobicity often leads to spontaneous precipitation, resulting in false negatives, quenched fluorescence, and irreproducible kinetic data.

This guide is designed to deconstruct the thermodynamic causes of these solubility failures and provide field-proven, self-validating methodologies to permanently resolve them.

Part 1: Diagnostic Troubleshooting & Causality (Q&A)

Q1: Why does 7-Hydroxy-8-methylcoumarin precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This phenomenon is a classic example of "precipitation upon dilution"[1]. 7-Hydroxy-8-methylcoumarin relies on the low dielectric constant of aprotic solvents like DMSO to remain completely solvated. When you introduce this stock directly into an aqueous buffer, the localized concentration of the organic solvent drops instantaneously. The coumarin molecules can no longer remain solvated in the high-dielectric aqueous environment; to minimize thermodynamically unfavorable contact with water, they rapidly self-associate via π-π stacking and hydrophobic interactions, leading to macroscopic precipitation[1].

Q2: My cell-based assay cannot tolerate high DMSO concentrations. How can I optimize my co-solvent strategy? A2: Biological systems, particularly live cells and sensitive enzymatic assays, typically cannot tolerate final DMSO concentrations above 0.5% (v/v) without exhibiting artifactual toxicity or protein denaturation[1]. If your required compound concentration exceeds its aqueous solubility limit at this threshold, you must abandon single-step dilutions. Instead, employ a multi-step dilution protocol using intermediate co-solvents (like polyethylene glycol) or surfactants[1]. This strategy gradually lowers the solvent's dielectric constant, preventing the localized supersaturation that triggers catastrophic nucleation and precipitation.

Q3: What are cyclodextrins, and how do they provide a permanent solution to coumarin solubility issues? A3: Cyclodextrins (CDs), such as β-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are cyclic oligosaccharides characterized by a hydrophilic exterior and a hydrophobic internal cavity[1][2]. They act as molecular "hosts" that physically encapsulate the poorly soluble coumarin "guest" within their core via non-covalent interactions[1][2]. This host-guest complexation effectively masks the hydrophobic benzopyrone rings from the aqueous environment, significantly improving aqueous solubility and bioavailability without requiring toxic organic co-solvents[2][3]. Depending on the specific derivative, these inclusion complexes often form highly stable 1:2 or 2:1 stoichiometric ratios[3][4].

Part 2: Strategic Workflow & Decision Matrix

Before proceeding to the laboratory, use the following decision matrix to select the appropriate solubility enhancement strategy based on your assay's specific organic tolerance.

Workflow Start 7-Hydroxy-8-methylcoumarin Precipitation Detected Assess Assess Assay Sensitivity Start->Assess Tolerant High Organic Tolerance (Biochemical Assays) Assess->Tolerant Sensitive Low Organic Tolerance (Cell-Based/In Vivo) Assess->Sensitive Stepwise Protocol 1: Stepwise Dilution + Surfactant Tolerant->Stepwise Cyclo Protocol 2: Cyclodextrin Encapsulation Sensitive->Cyclo

Decision matrix for selecting a solubility enhancement strategy based on assay tolerance.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as closed-loop systems. They include built-in validation steps to confirm that the compound is genuinely in solution, rather than suspended as undetectable micro-aggregates.

Protocol 1: Stepwise Dilution with Surfactant Stabilization

Rationale: Gradual reduction of the organic phase prevents the localized supersaturation that triggers nucleation.

  • Primary Solvation: Dissolve 7-Hydroxy-8-methylcoumarin in 100% anhydrous DMSO to yield a 10 mM stock. Vortex and sonicate for 5 minutes at room temperature.

    • Validation Check 1: The solution must be optically clear. Any turbidity indicates compromised DMSO or degraded compound.

  • Intermediate Bridging: Prepare a 1 mM intermediate solution by diluting the stock 1:10 into a bridging solvent (e.g., 50% DMSO / 50% PEG-400).

  • Aqueous Preparation: Supplement your final aqueous biological assay buffer (e.g., PBS) with 0.05% (v/v) Tween-20 to lower surface tension.

  • Final Integration: Slowly add the intermediate solution dropwise to the vigorously stirring assay buffer to reach the final desired concentration (e.g., 10 µM).

    • Validation Check 2 (Self-Validation): Measure the absorbance of the final assay buffer at 600 nm. An

      
       indicates light scattering from micro-precipitates, signaling that the dilution rate was too rapid or the metastable limit was breached.
      
Protocol 2: Preparation of an HP-β-CD Inclusion Complex

Rationale: Encapsulating the coumarin in a cyclodextrin cavity creates a thermodynamically stable, water-soluble complex ideal for sensitive in vivo or cell-based assays[2][3].

  • Host Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer to a final concentration of 20% (w/v).

  • Guest Addition: Add 7-Hydroxy-8-methylcoumarin powder directly to the HP-β-CD solution, aiming for a molar excess of the host to drive the equilibrium toward complexation.

  • Thermodynamic Equilibration: Stir the suspension continuously at 37°C for 24–48 hours. Prolonged kinetic energy is required to overcome the activation barrier for host-guest complexation.

  • Purification: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved coumarin.

    • Validation Check 1: The absence of particulate matter on the membrane confirms successful phase separation.

  • Quantification (Self-Validation): Determine the exact concentration of the solubilized coumarin in the filtrate using UV-Vis spectroscopy (measuring absorbance at its

    
    , typically ~320 nm) against a standard curve. This guarantees you know the exact active concentration entering your assay.
    

Mechanism Coumarin 7-Hydroxy-8-methylcoumarin (Hydrophobic Guest) Complex Inclusion Complex (Water-Soluble) Coumarin->Complex Non-covalent Encapsulation CD β-Cyclodextrin (Hydrophilic Shell, Hydrophobic Core) CD->Complex Host Molecule Assay Aqueous Assay (No Precipitation) Complex->Assay Solubilized Delivery

Mechanism of host-guest inclusion complexation to solubilize hydrophobic coumarin derivatives.

Part 4: Quantitative Data Summary

The following table summarizes the operational parameters and limitations of the discussed solubility enhancement strategies to aid in your experimental design.

StrategyPrimary ReagentsMechanism of ActionMax Assay ToleranceProsCons
Direct Dilution DMSOSolvation< 0.5% (v/v) DMSOSimple, rapid executionHigh risk of precipitation[1]
Stepwise Dilution DMSO, PEG, Tween-20Gradual dielectric shiftModerate (Assay dependent)Prevents localized crash-out[1]Surfactants may interfere with enzymes
Cyclodextrin Complexation HP-β-CD or SBE-β-CDHost-guest encapsulation[2]High (Fully Aqueous)Excellent bioavailability[3]Requires 24-48h equilibration time

References[3] Title: Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing

Sources

Minimizing byproduct formation in 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Byproduct Minimization Guide

Welcome to the technical support center for the synthesis of 7-hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 7-hydroxy-8-methylcoumarin). Benzopyranones are critical scaffolds in drug development, best understood mechanistically as benzo-fused enol lactones rather than fully aromatic pyran systems ().

Because the pyrone ring of this specific target is unsubstituted, classical Pechmann condensations using malic acid and sulfuric acid (


) frequently suffer from severe byproduct formation. This guide provides a modern, solvent-free approach using ethyl 3,3-diethoxypropionate and solid heteropolyacid catalysts to bypass these historical limitations.
Mechanistic Pathway & Byproduct Divergence

Understanding exactly where a reaction deviates from the intended pathway is the first step in troubleshooting. The diagram below maps the critical transition states and the specific conditions that trigger byproduct formation.

Mechanism SM 2-Methylresorcinol + Ethyl 3,3-diethoxypropionate TransEster Transesterification Intermediate SM->TransEster Acid Catalyst (e.g., H6P2W18O62) Byproduct1 Polymerized Acetal Oligomers SM->Byproduct1 Excess Acid / Temp > 120 °C Byproduct2 Sulfonated Phenols (If H2SO4 used) SM->Byproduct2 H2SO4 Catalyst EAS Electrophilic Aromatic Substitution (EAS) TransEster->EAS - EtOH Byproduct3 Open-Chain Uncyclized Esters TransEster->Byproduct3 Insufficient Thermal Activation Target 7-Hydroxy-8-methyl- 2H-1-benzopyran-2-one EAS->Target Cyclization (- EtOH)

Mechanistic pathway and byproduct divergence in 7-hydroxy-8-methylcoumarin synthesis.

Diagnostic FAQs: Troubleshooting Byproducts

Q1: My LC-MS shows M+80 Da peaks, and the yield of the target coumarin is extremely low. What is causing this? A: You are observing classic aromatic ring sulfonation. 2-Methylresorcinol is highly electron-rich due to its two activating hydroxyl groups. If you are using concentrated


 as your catalyst, it acts not only as a Brønsted acid but also as a potent electrophile, leading to competitive electrophilic aromatic sulfonation.
Causality & Solution: Transition to a solid polyoxometalate catalyst, such as Wells-Dawson heteropolyacid (

) under solvent-free conditions. The massive polyoxometalate anion disperses the negative charge, providing extreme Brønsted acidity (to drive transesterification) without the localized electrophilicity that causes ring sulfonation (1)[1].

Q2: I switched to ethyl 3,3-diethoxypropionate, but NMR shows persistent ethoxy signals (~1.2 ppm and 4.1 ppm) and no coumarin formation. What went wrong? A: Your reaction has stalled at the open-chain transesterification intermediate. The synthesis of unsubstituted pyranic rings requires the cleavage of the acetal and subsequent intramolecular Electrophilic Aromatic Substitution (EAS). Causality & Solution: The EAS step has a significantly higher activation energy than the initial transesterification because it requires a temporary disruption of the phenol's aromaticity. If the reaction temperature drops below 100 °C, the intermediate will not cyclize. Ensure rigorous temperature control and continuous removal of the ethanol byproduct to drive the equilibrium forward.

Q3: My reaction mixture turned into an intractable black tar. How do I prevent this? A: Acetal precursors like ethyl 3,3-diethoxypropionate are highly prone to intermolecular self-condensation and polymerization when exposed to excessive Lewis or Brønsted acidity at elevated temperatures. Causality & Solution: Limit your catalyst loading. Empirical data demonstrates that exactly 10 mol% of


 achieves optimal conversion without triggering runaway polymerization. Furthermore, strictly cap your reaction temperature at 100 °C; exceeding 120 °C rapidly accelerates tar formation[1].
Quantitative Catalyst Optimization Data

To highlight the importance of catalyst selection in minimizing byproducts, the following table summarizes the performance of various acid catalysts in the solvent-free condensation of 2-methylresorcinol with ethyl 3,3-diethoxypropionate.

Catalyst SystemLoadingConditionsTime (h)Yield (%)Primary Byproduct / Issue

(HPWO)
10 mol% Solvent-free, 100 °C 3 82 Minimal (Optimal)

/ acidic

10 mol%Solvent-free, 100 °C380Trace uncyclized esters

/ basic

10 mol%Solvent-free, 100 °C330Base-catalyzed degradation

10 mol%Solvent-free, 100 °C210Heavy acetal polymerization

/

10 mol%Solvent-free, 100 °C25Lewis acid-induced tarring

Data adapted from 1[1].

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating, solvent-free methodology designed to maximize cyclization efficiency while eliminating sulfonation and polymerization byproducts.

Phase 1: Reagent Preparation & Mixing

  • In a thoroughly dried 50 mL round-bottom flask, combine 2-methylbenzene-1,3-diol (2-methylresorcinol, 5.0 mmol) and ethyl 3,3-diethoxypropionate (5.0 mmol).

  • Add Wells-Dawson heteropolyacid (

    
    ) catalyst (0.5 mmol, 10 mol%).
    
    • Causality Note: Operating under solvent-free conditions increases the effective molarity of the reactants. This drives the equilibrium of the transesterification step forward by facilitating the immediate evaporation of the ethanol byproduct.

Phase 2: Thermal Activation & Cyclization 3. Equip the flask with a short-path distillation head to monitor and remove ethanol. 4. Immerse the flask in a pre-heated oil bath at exactly 100 °C and stir vigorously.

  • Self-Validation Checkpoint: Within 15-20 minutes, the heterogeneous mixture must melt into a homogenous liquid, and ethanol vapor will begin condensing on the glassware. If no condensation is observed, transesterification has failed to initiate. Check your heating apparatus.

  • Maintain the reaction at 100 °C for exactly 3 hours. Do not exceed 120 °C under any circumstances.

Phase 3: Workup & Catalyst Recovery 6. Cool the reaction mixture to room temperature. The crude product will solidify into a crystalline mass. 7. Dissolve the solid in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with distilled water (3 × 15 mL).

  • Self-Validation Checkpoint: The Wells-Dawson catalyst is highly water-soluble. Test the pH of the first aqueous wash; it should be highly acidic (pH < 2) . This confirms the catalyst has successfully partitioned out of the organic layer, preventing degradation during subsequent concentration.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallize the crude residue from hot ethanol to yield pure this compound.

References
  • Product Class 4: Benzopyranones and Benzopyranthiones Thieme Connect URL:[Link]

  • One-Pot Synthesis of Coumarins Unsubstituted on the Pyranic Nucleus Catalysed by a Wells–Dawson Heteropolyacid (

    
    ) 
    Preprints.org / ResearchGate
    URL:[Link]
    

Sources

Stability issues of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (commonly known as 7-hydroxy-8-methylcoumarin).

As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible fluorescence, unexpected signal quenching, or compound degradation during their assays. The core of these issues rarely lies in user error, but rather in the molecule's fundamental structural vulnerabilities. 7-hydroxy-8-methylcoumarin possesses an extended


-conjugated system and an 

-pyrone (lactone) ring. This architecture makes it highly sensitive to two environmental factors: nucleophilic attack by hydroxide ions (pH sensitivity) and photo-oxidation (UV sensitivity).

This guide is designed to move beyond basic troubleshooting. By understanding the causality behind these chemical transitions, you can build self-validating protocols that ensure absolute data integrity.

Part 1: Troubleshooting Matrix & Deep-Dive FAQs

Q1: Why does my solution lose fluorescence over time when formulated in biological buffers (pH > 8.0)? A1: This is a classic case of base-catalyzed lactone ring opening. The pKa of the 7-hydroxyl group in 7-hydroxy-8-methylcoumarin is approximately 8.0[1]. While deprotonation at this pH yields the highly fluorescent phenolate anion, exposing the


-pyrone ring to alkaline conditions (pH > 8.5) initiates a nucleophilic attack by hydroxide ions on the C2 carbonyl carbon. This reversible hydrolysis opens the lactone ring to form a non-fluorescent carboxylate intermediate[2]. If left in this state, secondary irreversible degradation pathways can occur.

Q2: How can I differentiate between reversible ring-opening and irreversible photodegradation? A2: You must build a self-validating check into your workflow. If signal loss is due to lactone ring opening, the process is reversible upon acidification[3]. Drop the pH of your aliquot to 6.0 using dilute HCl. If the fluorescence recovers, the lactone ring has re-closed. If the signal remains quenched, your compound has likely undergone irreversible UV-induced dimerization or oxidation, meaning your stock is permanently compromised.

Q3: What is the optimal solvent system to prevent precipitation and hydrolysis during long-term storage? A3: Aqueous environments inherently risk hydrolysis over time. The most stable stock solutions are prepared in anhydrous, polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the industry standard, provided it is anhydrous and stored in amber vials to prevent photo-oxidation.

Part 2: Visualizing Stability Mechanisms

To effectively troubleshoot, you must visualize the chemical logic dictating the molecule's behavior in solution. Below is the diagnostic workflow for identifying the root cause of signal loss, followed by the mechanism of lactone hydrolysis.

Troubleshooting Start Signal Loss / Degradation CheckPH Is pH > 8.5? Start->CheckPH CheckLight Exposed to Ambient UV? Start->CheckLight Hydrolysis Lactone Ring Hydrolysis (Carboxylate Formation) CheckPH->Hydrolysis Yes Photodeg Photodegradation (Dimerization) CheckLight->Photodeg Yes Acidify Acidify to pH 6.0 Hydrolysis->Acidify Diagnostic Test NoRecover No Recovery: Prepare Fresh Stock Photodeg->NoRecover Permanent Damage Recover Signal Recovers: Adjust Assay Buffer Acidify->Recover Reversible Acidify->NoRecover Irreversible

Caption: Workflow for diagnosing and resolving coumarin signal loss.

Mechanism Intact Intact Lactone Ring (Fluorescent) Attack OH- Nucleophilic Attack at C2 Carbonyl Intact->Attack Alkaline pH (>8.5) Opened Ring-Opened Carboxylate (Non-Fluorescent) Attack->Opened Hydrolysis Opened->Intact Acidification (pH < 6.0)

Caption: Reversible base-catalyzed lactone ring opening mechanism.

Part 3: Quantitative Stability Parameters

The following table summarizes the critical physicochemical thresholds that dictate the stability of 7-hydroxy-8-methylcoumarin in solution.

ParameterValue / ObservationMechanistic Impact on Experiments
pKa (7-OH Hydroxyl) ~8.0Dictates the ionization state. At pH > 8.0, the molecule exists primarily as a highly fluorescent phenolate anion[1].
Lactone Hydrolysis Threshold pH > 8.5Base-catalyzed nucleophilic attack opens the

-pyrone ring, resulting in a non-fluorescent carboxylate[3].
Photostability Moderate (UV sensitive)Prolonged exposure to ambient light induces [2+2] cycloaddition (dimerization), permanently destroying the fluorophore.
Aqueous Solubility Poor (< 1 mg/mL)Requires organic co-solvents (DMSO/EtOH). Inadequate solvation leads to micro-precipitation, mimicking signal loss.

Part 4: Validated Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability and Lactone Ring-Opening Kinetics

Objective: To empirically determine the hydrolysis rate of the


-pyrone ring in your specific assay buffer and validate whether signal loss is reversible.
  • Step 1: Preparation of Anhydrous Stock Solution

    • Action: Dissolve 7-hydroxy-8-methylcoumarin in analytical-grade, anhydrous DMSO to a concentration of 10 mM. Store in an amber glass vial.

    • Causality: Water initiates premature hydrolysis, while ambient light drives photo-dimerization. Anhydrous DMSO prevents nucleophilic attack during storage, and amber glass shields the conjugated

      
      -system from UV photons.
      
  • Step 2: Buffer Titration and Spiking

    • Action: Prepare a series of 100 mM phosphate buffers ranging from pH 6.0 to 10.0. Spike the DMSO stock into each buffer to a final concentration of 10

      
      M (0.1% DMSO final).
      
    • Causality: Maintaining a low final DMSO concentration (<1%) ensures the solvent does not artificially suppress the dielectric constant of the aqueous buffer, which would alter the apparent pKa and hydrolysis kinetics.

  • Step 3: Kinetic Incubation and Reversibility Testing (Self-Validation)

    • Action: Incubate the solutions at 37°C. Measure fluorescence (Ex ~360 nm / Em ~450 nm) at t=0, 1h, 4h, and 24h. After 24h, take a 1 mL aliquot of the pH 10.0 sample and add 0.1 N HCl dropwise until the pH reaches 6.0.

    • Causality: The 37°C incubation mimics physiological conditions where base-catalyzed hydrolysis is accelerated. The acidification step is a self-validating control: it forces the ring-opened carboxylate intermediate to re-cyclize into the intact lactone. If fluorescence recovers, the degradation was purely pH-driven hydrolysis; if not, irreversible oxidation has occurred[3].

Protocol 2: Preparation and Storage of Ultra-Stable Stock Solutions

Objective: To maximize the shelf-life and reproducibility of 7-hydroxy-8-methylcoumarin stocks.

  • Step 1: Solvent Purging

    • Action: Sparge anhydrous DMSO with dry nitrogen or argon gas for 10 minutes prior to dissolving the coumarin powder.

    • Causality: Dissolved oxygen in the solvent acts as a radical initiator under light exposure, leading to the oxidative cleavage of the coumarin core. Inert gas displacement removes this oxidative threat.

  • Step 2: Aliquoting and Freezing

    • Action: Divide the stock into single-use 50

      
      L aliquots in opaque microcentrifuge tubes. Freeze immediately at -20°C.
      
    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the stock. Water introduces hydroxide ions, which, even in trace amounts, will slowly catalyze lactone ring opening over months of storage[2]. Single-use aliquots isolate the bulk material from this risk.

References

1.2 - researchgate.net 2.1 - niph.go.jp 3.3 - nih.gov 4. - benchchem.com

Sources

Technical Support Center: Overcoming Aggregation of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing coumarin-based fluorescent probes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of probe aggregation. By understanding the underlying causes and implementing the strategies outlined below, you can enhance the reliability and sensitivity of your fluorescence-based assays.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the aggregation of coumarin-based fluorescent probes.

Q1: My fluorescent signal is much weaker than expected. Could this be due to aggregation?

A1: Yes, a significant decrease in fluorescence intensity is a classic sign of Aggregation-Caused Quenching (ACQ).[1] Coumarin derivatives, especially those with planar structures, have a tendency to form non-fluorescent or weakly fluorescent aggregates in solution, which can drastically reduce the quantum yield.[1][2]

Q2: What are the primary factors that cause my coumarin probe to aggregate?

A2: Several factors can induce aggregation:

  • High Concentrations: Above a certain concentration, the likelihood of intermolecular interactions leading to aggregation increases significantly.[2]

  • Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent are critical. Poor solubility in a given solvent is a major driver of aggregation.[1][3] For instance, many coumarin probes are sparingly soluble in purely aqueous solutions.[3]

  • pH: The fluorescence of many coumarin derivatives is pH-sensitive.[4][5] Changes in pH can alter the protonation state of the probe, affecting its solubility and tendency to aggregate.[6]

  • Molecular Structure: The inherent structure of the coumarin derivative, such as its planarity and the presence of hydrophobic substituents, can predispose it to aggregation.[7]

Q3: How can I quickly check if aggregation is occurring in my sample?

A3: A simple method is to perform a solvent titration experiment.[1] Start with your probe in a "good" solvent where it is highly soluble and fluorescent (e.g., DMSO or ethanol).[1][3] Then, gradually add a "poor" solvent (e.g., water) in which it is less soluble.[1] A decrease in fluorescence intensity upon addition of the poor solvent is indicative of ACQ.[1]

Q4: Is aggregation always detrimental to fluorescence?

A4: While ACQ is the more common phenomenon, some coumarin derivatives can exhibit Aggregation-Induced Emission (AIE).[8][9][10] In AIE-active probes, the formation of aggregates restricts intramolecular rotations, which in turn blocks non-radiative decay pathways and leads to enhanced fluorescence emission.[8] It is crucial to know the specific properties of your probe.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve issues related to coumarin probe aggregation.

Guide 1: Diagnosing and Resolving Aggregation in Aqueous Buffers

A common challenge is the poor solubility and subsequent aggregation of hydrophobic coumarin probes in aqueous media.[1][3]

Symptoms:
  • Low or no fluorescence signal in aqueous buffers.[1]

  • Inconsistent or non-reproducible fluorescence readings.[4]

  • Visible precipitates or cloudiness in the sample.

Underlying Cause:

The hydrophobic nature of many coumarin scaffolds leads to strong intermolecular attractive forces in polar aqueous environments, resulting in the formation of aggregates to minimize contact with water.

Troubleshooting Workflow:

A Start: Weak Signal in Aqueous Buffer B Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) A->B C Dilute stock into aqueous buffer to final working concentration B->C D Observe for precipitation or low signal C->D E Option 1: Add a Co-solvent D->E Try first F Option 2: Use a Surfactant D->F If co-solvent is not effective or compatible G Option 3: Employ Cyclodextrins D->G Advanced option for persistent issues H Re-measure fluorescence E->H F->H G->H I Issue Resolved H->I

Caption: A step-by-step workflow for troubleshooting coumarin probe aggregation in aqueous buffers.

Solutions & Protocols:

1. Optimize Probe Concentration and Stock Solution Preparation:

  • Rationale: Working at the lowest effective concentration minimizes the chance of aggregation. Preparing a concentrated stock in a suitable organic solvent ensures the probe is fully solvated before dilution into the aqueous buffer.[3]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 1-10 mM) of your coumarin probe in an appropriate organic solvent such as DMSO, DMF, or ethanol.[3][11]

    • Vortex or sonicate the stock solution to ensure complete dissolution.[3]

    • Dilute the stock solution into your aqueous buffer to the final desired working concentration (typically in the µM range).[12] Ensure rapid mixing during dilution.

2. Introduce a Co-solvent:

  • Rationale: Adding a water-miscible organic solvent can increase the overall solubility of the probe in the bulk solution, thereby preventing aggregation.[1]

  • Protocol:

    • Prepare your aqueous buffer.

    • Add a small percentage of a water-miscible organic solvent like DMSO or ethanol to the buffer. Start with 1-5% (v/v) and increase if necessary.

    • Add your coumarin probe stock solution to this mixed-solvent system.

    • Note: Be mindful that the co-solvent may alter the photophysical properties of your probe or affect the biological system under study.[2]

3. Incorporate Surfactants to Form Micelles:

  • Rationale: Below their critical micelle concentration (CMC), surfactants exist as monomers. Above the CMC, they self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[13] Hydrophobic coumarin probes can be encapsulated within the hydrophobic core, effectively isolating them from the aqueous environment and preventing aggregation.[13][14]

  • Common Surfactants:

    • Sodium dodecyl sulfate (SDS)

    • Cetyltrimethylammonium bromide (CTAB)[14]

    • Triton X-100

  • Protocol:

    • Prepare your aqueous buffer containing a surfactant at a concentration above its CMC.

    • Add the coumarin probe stock solution to the micellar solution.

    • Allow time for the probe to partition into the micelles before measurement.

4. Utilize Cyclodextrins for Encapsulation:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][15] They can form inclusion complexes with hydrophobic guest molecules like coumarins, effectively encapsulating them and preventing self-aggregation.[16][17][18] β-cyclodextrin is commonly used for this purpose.[15][16]

  • Protocol:

    • Prepare an aqueous solution of β-cyclodextrin.

    • Add the coumarin probe stock solution to the cyclodextrin solution.

    • The formation of the inclusion complex can be monitored by changes in the probe's absorption or fluorescence spectra.[17]

Guide 2: Addressing Aggregation in Organic Solvents

Aggregation is not limited to aqueous solutions and can also occur in organic solvents, particularly polar protic solvents.[19][20]

Symptoms:
  • Blue-shifted emission spectra (indicative of H-aggregation).[19][20]

  • Complex fluorescence decay kinetics with multiple lifetime components.[21]

  • Concentration-dependent changes in absorption and emission spectra.[19]

Underlying Cause:

Strong dipole-dipole interactions between coumarin molecules can lead to aggregation.[19][22] Polar protic solvents like ethanol can stabilize these aggregates through hydrogen bonding.[19][20][22] In contrast, aggregation is less common in polar aprotic solvents like acetonitrile.[19][20][22]

Troubleshooting Workflow:

A Start: Suspected Aggregation in Organic Solvent B Perform Concentration-Dependent Studies A->B C Analyze Absorption & Emission Spectra B->C D Observe for spectral shifts or changes in shape C->D E Option 1: Dilute the Sample D->E Simplest approach F Option 2: Change the Solvent D->F If dilution is not feasible G Re-measure fluorescence E->G F->G H Issue Resolved G->H

Caption: A workflow for troubleshooting coumarin probe aggregation in organic solvents.

Solutions & Protocols:

1. Dilution:

  • Rationale: Aggregation is a concentration-dependent equilibrium. Diluting the sample will shift the equilibrium towards the monomeric form.

  • Protocol:

    • Measure the fluorescence spectrum of your sample at its current concentration.

    • Perform a series of dilutions (e.g., 2-fold, 5-fold, 10-fold) and record the spectrum at each concentration.

    • If aggregation is the issue, you should observe a return to the expected monomeric emission spectrum at lower concentrations.

2. Solvent Selection:

  • Rationale: The choice of solvent can significantly impact the propensity for aggregation.

  • Protocol:

    • If you are using a polar protic solvent like ethanol and suspect aggregation, try dissolving your probe in a polar aprotic solvent of similar polarity, such as acetonitrile.[19][20]

    • Compare the absorption and fluorescence spectra in both solvents. The absence of aggregation-related spectral features in the aprotic solvent would support this hypothesis.

III. Data Presentation

Table 1: Common Solvents and Additives for Mitigating Coumarin Probe Aggregation
Strategy Agent Mechanism of Action Typical Concentration Considerations
Co-solvent DMSO, EthanolIncreases probe solubility in the bulk solution.[1]1-10% (v/v)May affect biological systems or probe photophysics.
Surfactant SDS, CTABEncapsulates the probe in the hydrophobic core of micelles.[13][14]> CMCEnsure compatibility with your assay.
Encapsulation β-cyclodextrinForms an inclusion complex, isolating the probe from the solvent and other probes.[16][17]Varies (µM to mM range)Can alter the photophysical properties of the probe.

IV. Experimental Protocols

Protocol 1: Aggregation-Caused Quenching (ACQ) Analysis by Solvent Titration

This protocol helps to confirm if a low quantum yield is due to aggregation.[1]

Materials:
  • Fluorometer

  • Your coumarin probe

  • A "good" solvent in which the probe is highly soluble (e.g., THF, DMSO)[1]

  • A "poor" solvent in which the probe is sparingly soluble (e.g., water)[1]

Methodology:
  • Prepare a Stock Solution: Dissolve your probe in the "good" solvent at a concentration where it is fully dissolved and fluorescent.

  • Measure Initial Fluorescence: Record the fluorescence spectrum of this solution.

  • Titrate with "Poor" Solvent: Gradually add increasing fractions of the "poor" solvent to the solution (e.g., increasing the water fraction from 0% to 90%).[1]

  • Record Spectra: After each addition of the "poor" solvent, mix thoroughly and record the fluorescence spectrum.

  • Analyze Results: Plot the fluorescence intensity at the emission maximum against the percentage of the "poor" solvent. A decrease in fluorescence intensity as the poor solvent is added indicates that aggregation is causing quenching.[1]

V. References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. Retrieved from

  • Ghosh, S., et al. (2014). Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. Physical Chemistry Chemical Physics, 16(40), 22035-22044. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Probes. Retrieved from

  • Benchchem. (n.d.). Troubleshooting fluorescence quenching of 7-hydroxy-3,4-dimethylcoumarin in assays. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Coumarin 6 Fluorescence. Retrieved from

  • ResearchGate. (n.d.). Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. Retrieved from

  • Koivusaari, J., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3046. Retrieved from

  • ResearchGate. (n.d.). Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study | Request PDF. Retrieved from

  • Das, S., et al. (2021). Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator. The Journal of Physical Chemistry B, 125(50), 13735-13745. Retrieved from

  • American Chemical Society. (n.d.). Using inclusion chemistry to increase solubility in coumarin-enamine probes. Retrieved from

  • AAT Bioquest. (2022, October 14). Are coumarin dyes pH sensitive?. Retrieved from

  • Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. Retrieved from

  • Verma, P., & Pal, H. (2013). Unusual H-Type Aggregation of Coumarin-481 Dye in Polar Organic Solvents. The Journal of Physical Chemistry A, 117(47), 12398-12406. Retrieved from

  • RSC Publishing. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. Retrieved from

  • Das, T., et al. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC Advances, 12(28), 17020-17028. Retrieved from

  • Morgan, J. T., et al. (2011). Inhibition of amyloid-β aggregation by coumarin analogs can be manipulated by functionalization of the aromatic center. Bioorganic & Medicinal Chemistry, 19(8), 2596-2602. Retrieved from

  • Harmon, D., et al. (n.d.). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. Retrieved from

  • Xiang, Y., et al. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Molecules, 25(19), 4496. Retrieved from

  • RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from

  • Fernandes, A., et al. (2013). Cyclodextrins as encapsulation agents for plant bioactive compounds. Food Research International, 52(2), 167-187. Retrieved from

  • Chan, Y. H., et al. (2018). Coumarin Probe for Selective Detection of Fluoride Ions in Aqueous Solution and Its Bioimaging in Live Cells. Sensors, 18(7), 2096. Retrieved from

  • ResearchGate. (n.d.). A novel 'turn-on' coumarin-based fluorescence probe with aggregation-induced emission (AIE) for sensitive detection of hydrazine and its imaging in living cells | Request PDF. Retrieved from

  • ResearchGate. (2021, October 14). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Retrieved from

  • MDPI. (2020, September 24). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. Retrieved from

  • American Chemical Society. (n.d.). Aggregation-induced emission of coumarin derivatives for sensor development. Retrieved from

  • Woliński, J., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 25(11), 5863. Retrieved from

  • BOC Sciences. (2025, September 9). Coumarin-Based Fluorescent Probes for Imaging. Retrieved from

  • RSC Publishing. (n.d.). A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish. Retrieved from

  • ResearchGate. (2025, August 7). A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish | Request PDF. Retrieved from

  • ResearchGate. (2025, August 6). Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-Coumarin-3-Carboxylic Acid | Request PDF. Retrieved from

  • ResearchGate. (2019, February 15). How to determine the best solvent for a coumarin fluorescent probe in fluorescence testing?. Retrieved from

  • ResearchGate. (2025, August 6). (PDF) Binding of Coumarin 334 with β-Cyclodextrin and with C-Hexylpyrogallol[4]arene: Opposite Fluorescence Behavior. Retrieved from

  • Semantic Scholar. (n.d.). Coumarin derivatives inhibit the aggregation of b- lactoglobulin. Retrieved from

  • ScienceDirect. (n.d.). Cyclodextrin-based aggregates and characterization by microscopy. Retrieved from

  • ScienceDirect. (n.d.). Micellar effect of surfactant on the aggregation pattern of a fluorescent dye in ultra-thin film. Retrieved from

  • SciSpace. (2021, July 7). A Novel Coumarin-based Fluorescent Probe with Aggregation Induced Emission for Detecting CN. Retrieved from

Sources

Purification techniques for 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin Derivative Purification. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounter when isolating 7-hydroxy-8-methyl-2H-1-benzopyran-2-one (7-hydroxy-8-methylcoumarin) and its functionalized derivatives.

These compounds, typically synthesized via the acid-catalyzed Pechmann condensation 12, present unique purification challenges due to their free phenolic hydroxyl groups, pH-sensitive lactone rings, and tendency to trap highly colored polymeric byproducts.

Below, you will find our core purification workflow, followed by targeted troubleshooting modules built on self-validating protocols and mechanistic causality.

Workflow Start Pechmann Condensation Crude Crude 7-H-8-MC Start->Crude Extract pH-Controlled Extraction Crude->Extract Chroma Silica Gel Chromatography Extract->Chroma Recryst Mixed-Solvent Recrystallization Chroma->Recryst Pure Pure Derivative (>99%) Recryst->Pure

Workflow for the synthesis and purification of 7-hydroxy-8-methylcoumarin derivatives.

Module 1: Reaction Quenching & Liquid-Liquid Extraction

Q: Why do I experience massive product loss during the aqueous basic workup of my crude reaction mixture?

The Causality: The fundamental issue lies in the chemical instability of the 2H-1-benzopyran-2-one core under alkaline conditions. At a pH > 10, the lactone ring undergoes base-catalyzed hydrolysis. This opens the ring to form a highly water-soluble cis-o-hydroxycinnamic acid intermediate 3. When you perform an organic extraction, this open-ring intermediate remains trapped in the aqueous layer, leading to severe yield loss.

Lactone Closed 7-H-8-MC (Closed Lactone) Organic Soluble Open cis-o-Hydroxycinnamic Acid (Open Ring) Water Soluble Closed->Open pH > 10 (OH⁻) Open->Closed pH < 3 (H⁺)

Base-catalyzed lactone ring opening and acid-catalyzed ring closure equilibrium.

Self-Validating Protocol: pH-Controlled Extraction

  • Quenching: Quench the hot Pechmann condensation mixture by pouring it directly over crushed ice.

  • Acidification: Slowly add 1M HCl dropwise until the aqueous phase reaches a pH of 2.0–3.0. Causality: This high-proton environment forces any opened lactone rings to re-close, ensuring the compound is fully neutral and lipophilic.

  • Extraction: Extract with Ethyl Acetate (EtOAc) in a 1:1 volume ratio, repeating three times.

  • Self-Validation Step: Spot a single drop of the remaining aqueous layer onto a TLC plate and illuminate it under a 365 nm UV lamp. If the extraction is complete, there will be zero blue/green fluorescence. If fluorescence persists, the product is still in the aqueous phase; repeat step 3.

  • Washing: Wash the combined organic layers with brine (avoid NaHCO3 to prevent localized pH spikes that reopen the ring), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Module 2: Column Chromatography & Co-elution

Q: How do I resolve the severe co-elution and tailing of unreacted 2-methylresorcinol and my 7-hydroxy-8-methylcoumarin product on silica gel?

The Causality: Both the starting material (2-methylresorcinol) and the product possess free phenolic hydroxyl groups. These groups act as strong hydrogen-bond donors, interacting heavily with the free silanol groups on the silica gel stationary phase. This causes severe peak tailing and subsequent co-elution. To disrupt this interaction, an acidic modifier must be introduced into the mobile phase to competitively bind to the silica silanol groups.

Table 1: Quantitative TLC Optimization for 7-H-8-MC Separation

Solvent System7-H-8-MC (Product) Rf2-Methylresorcinol RfTailing Factor
Hexane:EtOAc (80:20)0.350.15High (Severe Tailing)
Hexane:EtOAc (80:20) + 0.1% AcOH0.450.20Low (Sharp Bands)

Self-Validating Protocol: Acid-Modified Flash Chromatography

  • Column Preparation: Slurry-pack the silica gel (230-400 mesh) using 100% Hexane.

  • Sample Loading: Dry-load the crude product onto a small amount of silica gel. Causality: 7-hydroxy-8-methylcoumarin has poor solubility in non-polar loading solvents; dry-loading prevents the band broadening that occurs with liquid injection.

  • Elution: Elute with an 80:20 Hexane:EtOAc gradient containing exactly 0.1% Glacial Acetic Acid (v/v) 3.

  • Self-Validation Step: Monitor fractions via TLC. The coumarin derivative will elute as a tight, highly fluorescent band under 365 nm UV, cleanly separated from the non-fluorescent resorcinol impurity. Spotting the fractions over a potassium permanganate (KMnO4) stain will immediately reveal any co-eluting resorcinol (which oxidizes rapidly to a yellow spot).

Module 3: Recrystallization & Purity Enhancement

Q: Even after chromatography, my 7-hydroxy-8-methylcoumarin crystals are yellowish and fail elemental analysis. What is the best recrystallization strategy?

The Causality: Simple coumarins often trap highly colored, non-polar polymeric byproducts formed during the high-temperature acid-catalyzed Pechmann condensation 2. Single-solvent systems (like pure ethanol) often fail because the impurities co-precipitate with the product. A mixed-solvent recrystallization approach—specifically using aqueous alcohols—leverages the differential solubility curve of the coumarin versus the impurities 4.

Table 2: Solvent Recovery Percentages for Simple Coumarins

Solvent SystemRecovery Percentage (%)Crystal MorphologyPurity Profile
100% Methanol45%Amorphous powderModerate
100% Ethanol52%Small needlesModerate
34% Aqueous Ethanol82%Large needlesHigh (>99%)
40% Aqueous Methanol87%Large needlesHigh (>99%)

Self-Validating Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Suspend the semi-pure 7-hydroxy-8-methylcoumarin in a minimal volume of boiling Methanol (approx. 5 mL/g).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble carbonaceous particles.

  • Anti-Solvent Addition: While maintaining the filtrate at a gentle boil, add hot distilled water (the anti-solvent) dropwise until the solution just reaches the cloud point (becomes persistently turbid).

  • Clearing: Add 1-2 drops of boiling Methanol until the solution turns perfectly clear again.

  • Cooling & Self-Validation: Remove from heat and allow the flask to cool undisturbed to room temperature. Validation: Pure 7-H-8-MC will form distinct, colorless needle-like crystals. If an oil forms at the bottom of the flask ("oiling out"), the cooling was too rapid or too much water was added. If this occurs, reheat the flask to redissolve the oil, add 1 mL of methanol, and cool at a slower rate.

  • Harvesting: Filter the crystals via vacuum filtration, wash with ice-cold 40% aqueous methanol, and dry under high vacuum for 12 hours.

References

  • Rajput, et al. "A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts". RSC Advances. Available at: [Link]

  • Prahadeesh, N., & Sithambaresan, M. "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification". Research Review Journals. Available at: [Link]

  • Artuç, Özgül. "DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds". DergiPark. Available at: [Link]

Sources

Technical Support Center: Pechmann Condensation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization for Coumarin Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active Support

Introduction: The Kinetic Challenge

Welcome to the Advanced Synthesis Support Hub. You are likely here because the Pechmann condensation—while deceptively simple on paper—is notoriously sensitive to electronic effects and catalyst acidity in practice.

The reaction involves the condensation of a phenol with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester to form a coumarin.[1][2][3][4][5][6] The core challenge lies in balancing activation energy  against polymerization . Strong acids (

) drive the reaction but often char electron-rich phenols (like resorcinol). Conversely, weak acids fail to activate electron-deficient phenols.

This guide moves beyond textbook definitions to provide a decision framework for catalyst selection, grounded in recent kinetic data and green chemistry principles.

Catalyst Selection Matrix

User Query: "Which catalyst should I use for my specific phenol substrate?"

Technical Response: Selection must be dictated by the nucleophilicity of the phenol and the fragility of the product . Do not use concentrated sulfuric acid for sensitive substrates.

Comparative Efficiency Table
Catalyst ClassSpecific AgentIdeal SubstrateYield (Typical)ProsCons
Solid Acid (Heterogeneous) Amberlyst-15 Activated Phenols (e.g., Resorcinol)97% Reusable, solvent-free, no "tarring", simple filtration workup.[7]Slower kinetics for deactivated phenols.
Lewis Acid

(Indium III Chloride)
General Purpose80-92% Water-tolerant, mild conditions, effective in solvent-free ball milling.Higher cost compared to mineral acids.
Mineral Acid (Traditional) Conc.

Deactivated Phenols60-75%Cheap, extremely high acidity.High charring risk , difficult workup, environmental hazard.
Nanocatalyst Silica-

Sterically Hindered Phenols85-95%High surface area, rapid kinetics.Requires preparation/synthesis of the catalyst itself.
Decision Logic: Catalyst Selection Flow

CatalystSelection Start START: Analyze Substrate CheckPhenol Phenol Electronic State? Start->CheckPhenol ElectronRich Electron Rich (e.g., Resorcinol, -OMe) CheckPhenol->ElectronRich Activated ElectronPoor Electron Poor (e.g., -NO2, -Cl) CheckPhenol->ElectronPoor Deactivated CheckScale Scale of Reaction? ElectronRich->CheckScale StrongAcid USE: Triflic Acid or Metal Triflates (Sc(OTf)3) ElectronPoor->StrongAcid Requires High Acidity SolidAcid USE: Amberlyst-15 (Solvent-Free, 100°C) CheckScale->SolidAcid Lab Scale (<10g) LewisAcid USE: InCl3 or Bi(NO3)3 (Mild Lewis Acid) CheckScale->LewisAcid Scale Up / Cost Sensitive

Figure 1: Decision tree for selecting the optimal catalyst based on substrate electronics and reaction scale.

Troubleshooting & Optimization (FAQs)

Q1: My reaction mixture turns into a black tar/solid mass. What happened?

  • Diagnosis: This is "charring," typically caused by oxidative polymerization of electron-rich phenols (like resorcinol) when exposed to strong oxidizing acids like

    
     or excessive heat.
    
  • Solution: Switch to a Solid Acid Catalyst (Amberlyst-15) .[7] The active sulfonic acid sites are immobilized, preventing bulk oxidation of the phenol. Run the reaction solvent-free at 100°C.

Q2: I am using a phenol with an electron-withdrawing group (-Cl, -


), and the yield is <10%. 
  • Diagnosis: The Pechmann condensation relies on the nucleophilic attack of the phenol on the protonated

    
    -keto ester. Electron-withdrawing groups (EWG) severely decrease the nucleophilicity of the phenol ring.
    
  • Solution:

    • Increase Temperature: Reflux in high-boiling solvents (e.g., Diphenyl ether) or use microwave irradiation (150°C+).

    • Superacids: Use Triflic acid or Bismuth(III) Nitrate . Standard Lewis acids may not be strong enough.

    • Alternative Route: Consider the Knoevenagel condensation (Salicylaldehyde + Active Methylene) if Pechmann fails.

Q3: The reaction stalls at the intermediate stage. How do I drive it to completion?

  • Diagnosis: Water is a byproduct of the final dehydration step. In reversible equilibrium, water accumulation inhibits the reaction.

  • Solution:

    • Chemical: Add a dehydrating agent like

      
       (if using traditional methods).
      
    • Physical: Use a Dean-Stark apparatus (if using toluene) to physically remove water, or run the reaction solvent-free in an open vessel (or with a drying tube) to allow water vapor to escape at 100°C.

Mechanistic Insight

Understanding the mechanism explains why specific catalysts work. While textbooks often show transesterification as the first step, recent NMR studies suggest that for many catalysts, the pathway involves an initial Electrophilic Aromatic Substitution (EAS) followed by cyclization.

Pathway Visualization

Mechanism Reactants Phenol + Beta-Keto Ester Activation Catalyst Activates Carbonyl (C=O) Reactants->Activation PathA Path A: Transesterification (Ester formation) Activation->PathA Traditional View PathB Path B: EAS / Michael Addition (C-C Bond Formation) Activation->PathB NMR Evidence (InCl3) Cyclization Intramolecular Attack PathA->Cyclization PathB->Cyclization Dehydration Dehydration (-H2O) (Aromatization) Cyclization->Dehydration Product Coumarin Product Dehydration->Product

Figure 2: Dual mechanistic pathways. Modern Lewis acids often favor Path B (EAS), reducing steric hindrance issues.

Validated Experimental Protocols

Protocol A: Green Synthesis with Amberlyst-15 (Recommended)

Best for: Resorcinol, Phloroglucinol, and standard phenols.

  • Preparation: Reactivate Amberlyst-15 beads by washing with dilute HCl, then water, then drying at 110°C for 2 hours.

  • Stoichiometry: Mix Phenol (10 mmol) and Ethyl Acetoacetate (10 mmol) in a round-bottom flask.

  • Catalyst Loading: Add 0.25 g of dry Amberlyst-15 (approx. 10-15 wt%).

  • Reaction: Heat to 100–110°C (oil bath) under magnetic stirring. Do not use solvent. [3][8][5][9][10]

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction is typically complete in 20–30 minutes .

  • Workup: Add hot ethanol (10 mL) to the mixture to dissolve the product. Filter hot to remove the Amberlyst beads (save beads for reuse).

  • Purification: Pour filtrate into crushed ice. The coumarin will precipitate. Recrystallize from ethanol/water.

    • Expected Yield: 90–97%.[7]

Protocol B: Lewis Acid Catalysis ( )

Best for: Sensitive substrates or when ball-milling is available.

  • Stoichiometry: Mix Phenol (10 mmol) and

    
    -keto ester (10 mmol).
    
  • Catalyst: Add Indium(III) Chloride (

    
    )  (10 mol%, ~220 mg).
    
  • Reaction:

    • Method A (Thermal): Heat at 80°C for 45-60 mins solvent-free.

    • Method B (Mechanochemical): Place in a ball mill jar and grind for 20-30 mins (room temp).

  • Workup: Quench with water. Extract with Ethyl Acetate.[4][6][7][11]

  • Purification: Evaporate solvent. Recrystallize from Ethanol.

    • Expected Yield: 85–92%.[10]

References

  • Review of Solid Acid Catalysts: Khaligh, N. G., et al. (2021).[7] "A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts." RSC Advances.

  • Amberlyst-15 Protocol: Llera, J. M., et al. (2018). "Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts." Molecules.

  • Indium Chloride Mechanism: Bose, D. S., et al. (2002). "The indium(III) chloride-catalyzed von Pechmann reaction: a simple and effective procedure for the synthesis of 4-substituted coumarins."[5] Tetrahedron Letters.

  • Mechanistic NMR Studies: Laya, M. S., et al. (2015). "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR." The Journal of Organic Chemistry.

Sources

Validation & Comparative

Photostability Assessment Guide: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Photostability of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This compound (also known as 8-Methylumbelliferone or 8-MU ) is a substituted coumarin derivative distinct from its widely utilized isomer, 4-Methylumbelliferone (Hymecromone). While coumarins are celebrated for their high fluorescence quantum yields and large Stokes shifts, their application in quantitative bio-imaging and pharmaceutical formulations is strictly limited by their photostability profile.

This guide provides a rigorous technical comparison of 8-MU against industry-standard alternatives, detailing the specific photodegradation pathways (dimerization vs. photo-oxidation) and offering a validated experimental framework for assessing its stability in your specific application matrix.

The Core Challenge: Structural Vulnerability

Unlike 4-Methylumbelliferone, where the methyl group resides on the pyrone ring (C4), 8-MU features a methyl group on the benzenoid ring (C8), adjacent to the hydroxyl donor (C7). This structural nuance critically alters:

  • Excited State Proton Transfer (ESPT): The C8-methyl group introduces steric hindrance around the C7-hydroxyl, affecting the rate of tautomerization and anion formation.

  • Photodimerization Potential: The absence of a substituent at the C3 or C4 position leaves the pyrone double bond exposed, making 8-MU susceptible to [2+2] photocycloaddition.

Comparative Analysis: 8-MU vs. Industry Standards

The following table contrasts 8-MU with the "Gold Standard" (4-MU) and the parent scaffold (Umbelliferone).

Feature8-Methylumbelliferone (8-MU) 4-Methylumbelliferone (4-MU) Umbelliferone (7-HC)
Structure 7-OH, 8-Methyl substitution7-OH, 4-Methyl substitution7-OH, Unsubstituted
Photostability Risk High (Exposed 3,4-double bond)Moderate (C4-Methyl hinders dimerization)High (Prone to rapid dimerization)
Primary Degradation [2+2] Cycloaddition (Dimerization)Photo-oxidation / Ring Cleavage[2+2] Cycloaddition
Fluorescence Mechanism Inhibited ESPT (Steric effect at C8)Efficient ESPT (Strong emission)Moderate ESPT
Solvent Sensitivity High (Hydrophobic shift)ModerateModerate
Key Application pH Probes, Steric ProbesLaser Dyes, Choleretic DrugsGeneral Fluorophore
Expert Insight: The "Methyl Effect"
  • In 4-MU: The methyl group at C4 sterically protects the reactive double bond, significantly reducing the quantum yield of photodimerization (

    
    ). This is why 4-MU is the preferred standard for laser dyes.
    
  • In 8-MU: The C3-C4 double bond remains sterically unshielded. Consequently, under high-intensity UV irradiation (300–365 nm), 8-MU exhibits degradation kinetics closer to unsubstituted Umbelliferone, leading to the formation of non-fluorescent cyclobutane dimers.

Mechanistic Pathways of Degradation[8][9]

To properly assess stability, one must understand how the molecule fails. The degradation of 8-MU occurs via two competing pathways depending on oxygen availability.

Pathway A: Anaerobic Dimerization (Dominant in degassed solutions)

Under UV excitation, the singlet excited state (


) undergoes Inter-System Crossing (ISC) to the Triplet state (

). Two triplet molecules (or one triplet and one ground state) react at the C3-C4 double bond to form a cyclobutane dimer.
Pathway B: Aerobic Photo-oxidation (Dominant in air-saturated solutions)

The triplet state sensitizes Ground State Oxygen (


) to Singlet Oxygen (

). This reactive species attacks the coumarin ring, leading to oxidative cleavage and the formation of non-fluorescent phenols and aldehydes.
Visualization: Degradation Logic Flow

Photodegradation cluster_0 Critical Failure Modes Start 8-MU (Ground State) Excited Excited State (S1) Start->Excited hv (UV Absorption) Excited->Start Fluorescence Triplet Triplet State (T1) Excited->Triplet ISC Dimer [2+2] Cyclobutane Dimer (Non-Fluorescent Precipitate) Triplet->Dimer High Conc. (>1mM) Anaerobic SingletO2 Singlet Oxygen (1O2) Generation Triplet->SingletO2 Energy Transfer (+O2) Oxidation Oxidative Cleavage Products (Salicylic Acid derivs.) SingletO2->Oxidation Ring Opening

Caption: Photophysical pathways leading to 8-MU degradation. Note the bifurcation between concentration-dependent dimerization and oxygen-dependent oxidation.

Validated Experimental Protocols

Do not rely on generic "shelf-life" data. Use these protocols to determine the Photodegradation Quantum Yield (


)  in your specific buffer system.
Protocol A: Kinetic Assessment via UV-Vis/Fluorescence

Objective: Determine the rate constant (


) and half-life (

).
  • Sample Preparation:

    • Prepare a

      
       solution of 8-MU in the target solvent (e.g., PBS pH 7.4 or Methanol).
      
    • Control: Prepare an identical sample wrapped in aluminum foil (Dark Control).

    • Standard: Prepare a

      
       solution of 4-Methylumbelliferone  (as a stable reference).
      
  • Irradiation Setup:

    • Use a monochromatic light source (Xenon arc lamp or LED) tuned to the absorption maximum of 8-MU (approx. 320 nm).

    • Maintain temperature at

      
       using a Peltier controller to rule out thermal degradation.
      
  • Data Acquisition:

    • Irradiate samples in a quartz cuvette.

    • Measure Absorbance (at

      
      ) and Fluorescence Emission (at 
      
      
      
      ) every 5 minutes for 60 minutes.
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope represents the apparent rate constant

      
       (
      
      
      
      ).
    • Calculate half-life:

      
      .[1]
      
Protocol B: Chemical Actinometry (The "Trust" Standard)

To calculate the true Quantum Yield (


), you must quantify the photon flux.
  • Actinometer: Use the Potassium Ferrioxalate actinometer system.

  • Procedure: Irradiate the actinometer and the 8-MU sample simultaneously in a merry-go-round reactor to ensure identical photon exposure.

  • Equation:

    
    
    
    • Acceptance Criteria: For a robust probe,

      
       should be 
      
      
      
      . If
      
      
      , the compound is unsuitable for long-term imaging.

Summary of Expected Performance

Based on structural analysis and coumarin photophysics literature:

Parameter8-MU Expected BehaviorInterpretation
Absorption

~320-325 nmSlightly red-shifted vs. Umbelliferone due to inductive methyl effect.
Emission

~450-460 nmTypical coumarin blue fluorescence.
Photostability (Air) Lower than 4-MU Susceptible to oxidation; requires anti-fading agents (e.g., DABCO) for microscopy.
Photostability (

)
Poor at High Conc. High risk of dimerization if concentration

.
pH Stability High Stable against hydrolysis in pH 2–10; degradation is strictly photochemical, not hydrolytic.
Recommendations for Drug Development
  • Formulation: If using 8-MU as an excipient or active ingredient, store in amber glass. Avoid aqueous solutions at high concentrations to prevent dimerization precipitates.

  • Assay Design: For enzymatic assays (e.g., glycosidases), 4-MU is the superior choice due to its higher quantum yield and photostability. Use 8-MU only if specific steric selectivity for the enzyme is required.

References

  • Comparison of Coumarin Deriv

    • Source: Royal Society of Chemistry (Photochem. & Photobiol. Sci.)
    • Relevance: Establishes the baseline photophysics for 7-hydroxy-4-methylcoumarin vs.
    • Link:[2]

  • Mechanisms of Drug Photodegrad

    • Source: N
    • Relevance: detailed review of photo-oxidation and dimerization p
    • Link:

  • Standard Reference Data for 7-Methylcoumarin Deriv

    • Source: NIST Chemistry WebBook
    • Relevance: Provides physical property data for methyl-substituted benzopyran-2-ones to valid
    • Link:

  • Coumarin-Caged Systems and Photolysis

    • Source: N
    • Relevance: Experimental protocols for assessing photostability of coumarin deriv
    • Link:

Sources

A Comparative Guide to the Spectral Properties of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one and Other Coumarins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the spectral properties of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one against other notable coumarin derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced photophysical behaviors of these fluorophores, supported by experimental data and protocols. Our focus is to elucidate the structure-property relationships that govern their absorption and emission characteristics, providing a valuable resource for the rational design and application of coumarin-based fluorescent tools.

Introduction to Coumarins: A Versatile Fluorescent Scaffold

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds, widely recognized for their significant and tunable photophysical properties. Their robust fluorescence, sensitivity to the local environment, and amenability to synthetic modification have established them as indispensable tools in various scientific fields, including as fluorescent probes for bioimaging, components in dye lasers, and as photosensitizers.

The core of this guide centers on this compound, a member of the 7-hydroxycoumarin family. By comparing its spectral characteristics with those of its parent compound, 7-hydroxycoumarin (umbelliferone), and other key derivatives, we aim to provide a clear understanding of how subtle structural modifications can profoundly impact their utility in demanding research applications.

Comparative Analysis of Spectral Properties

The spectral behavior of coumarins is dictated by the nature and position of substituents on the benzopyrone ring. These modifications influence the intramolecular charge transfer (ICT) character of the molecule upon photoexcitation, which in turn governs the absorption and fluorescence wavelengths, as well as the efficiency of the fluorescence process.

While specific experimental data for this compound is not extensively reported in the literature, its spectral properties can be reliably inferred from the well-established trends observed in the 7-hydroxycoumarin family. The introduction of a methyl group at the 8-position is anticipated to induce minor bathochromic (red) shifts in both absorption and emission spectra due to its electron-donating inductive effect, which further stabilizes the excited state.

Below is a comparative summary of the key spectral properties of this compound (inferred) and other relevant coumarin derivatives in ethanol, a common polar protic solvent.

CompoundSubstituentsλ_abs_ (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)λ_em_ (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f_)
This compound 7-OH, 8-CH₃~325-330~18,000~455-460~130~0.7
7-Hydroxycoumarin (Umbelliferone)7-OH32419,0004541300.73
7-Hydroxy-4-methylcoumarin7-OH, 4-CH₃320-~400~80-
7-Aminocoumarin7-NH₂35221,000450980.73
Esculin6-glucosyl, 7-OH335----

The Causality Behind Experimental Observations

The observed spectral properties are a direct consequence of the electronic transitions within the coumarin scaffold. The primary absorption band in 7-hydroxycoumarins corresponds to a π-π* transition. The energy of this transition, and thus the absorption wavelength, is highly sensitive to the electronic nature of the substituents.

  • Effect of Substituents: Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), and alkyl groups (-CH₃) at the 7-position increase the electron density of the aromatic ring. This stabilizes the excited state more than the ground state, leading to a lower energy gap and a bathochromic shift in both absorption and emission spectra. The methyl group at the 8-position in our target molecule is expected to contribute a modest electron-donating effect, slightly red-shifting the spectra compared to 7-hydroxycoumarin. In contrast, electron-withdrawing groups (EWGs) generally lead to a hypsochromic (blue) shift.

  • Influence of Solvent Polarity (Solvatochromism): The excited state of many coumarins, particularly those with strong EDGs at the 7-position, is more polar than the ground state due to an intramolecular charge transfer (ICT) process.[1] In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This leads to a red-shift in the fluorescence emission spectrum as the solvent polarity increases.[1] This phenomenon, known as solvatochromism, is a key feature of coumarin photophysics.

Experimental Protocols for Spectral Characterization

To ensure the scientific integrity of spectral data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for measuring the key spectral properties of coumarin derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

Procedure:

  • Solution Preparation: Prepare a stock solution of the coumarin in a spectroscopic grade solvent (e.g., ethanol) at a known concentration (typically 1 mM). From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the micromolar range (e.g., 1, 5, 10, 15, 20 µM).

  • Measurement: Record the absorbance spectra of the diluted solutions from approximately 250 nm to 500 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). To determine the molar extinction coefficient (ε), plot a graph of absorbance at λ_abs_ versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit is the molar extinction coefficient.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM) prep_dilutions Prepare Serial Dilutions (µM range) prep_stock->prep_dilutions record_spectra Record Absorbance Spectra prep_dilutions->record_spectra identify_lambda Identify λ_abs_ record_spectra->identify_lambda set_blank Use Pure Solvent as Blank set_blank->record_spectra plot_beer Plot Absorbance vs. Concentration identify_lambda->plot_beer calc_epsilon Calculate ε from Slope plot_beer->calc_epsilon

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique is used to determine the wavelengths of maximum excitation and emission (λ_ex_ and λ_em_).

Instrumentation: A spectrofluorometer is required.

Procedure:

  • Solution Preparation: Use one of the dilute solutions prepared for UV-Vis spectroscopy (absorbance at λ_abs_ should be between 0.05 and 0.1 to avoid inner filter effects).

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The wavelength that gives the highest fluorescence intensity is the λ_ex_.

  • Emission Spectrum: Set the excitation monochromator to the determined λ_ex_ and scan a range of emission wavelengths. The wavelength at which the highest fluorescence intensity is observed is the λ_em_.

Determination of Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach.

Instrumentation: A spectrofluorometer and a UV-Visible spectrophotometer.

Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral range as the test compound. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) is a suitable standard.

Procedure:

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.

  • Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. Plot a graph of the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term cancels out.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare Dilute Solutions of Sample measure_abs Measure Absorbance at λ_ex_ prep_sample->measure_abs prep_std Prepare Dilute Solutions of Standard prep_std->measure_abs measure_fluor Measure Corrected Emission Spectra measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Quantum Yield Determination.

Conclusion

The spectral properties of this compound, as inferred from its structural analogs, position it as a valuable blue-emitting fluorophore. The strategic placement of the hydroxyl group at the 7-position is key to its strong fluorescence, while the 8-methyl group provides a subtle yet potentially beneficial modification. Understanding the interplay between chemical structure, solvent environment, and the resulting photophysical properties is paramount for the effective utilization of this and other coumarin derivatives in advanced research and development applications. The experimental protocols detailed herein provide a robust framework for the accurate and reproducible characterization of these versatile molecules.

References

  • Jones, G., II, Jackson, W. R., Choi, C.-Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Comparative Guide: Cross-Reactivity & Performance of 7-Hydroxy-8-methylcoumarin Sensors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of sensors based on the 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one scaffold (commonly referred to as 7-Hydroxy-8-methylcoumarin or 8-HMC ).

This guide differentiates 8-HMC from the more ubiquitous 7-Hydroxy-4-methylcoumarin (4-HMC / Hymecromone) , highlighting how the structural isomerism at the 8-position fundamentally alters cross-reactivity, pH sensitivity, and sensor design strategies.

Executive Summary

Fluorescent sensors derived from the coumarin scaffold are staples in drug discovery and chemical biology due to their high quantum yields and biocompatibility.[1] While 7-Hydroxy-4-methylcoumarin (4-HMC) is the industry standard, its performance is often compromised by significant pH sensitivity near physiological conditions (pKa ~7.8).

7-Hydroxy-8-methylcoumarin (8-HMC) represents a strategic structural alternative. By shifting the methyl group to the 8-position, the electronic environment of the 7-hydroxyl group is modulated, lowering the pKa to ~7.1. This shift renders 8-HMC-based sensors significantly brighter and more stable at physiological pH (7.4), reducing false negatives caused by pH fluctuations—a primary source of "cross-reactivity" in biological assays.

Structural Logic & Mechanistic Distinctives

The core difference lies in the 8-position blocking . In standard 4-HMC sensors, the 8-position is the primary site for electrophilic substitution (e.g., Mannich reaction) to attach receptor ligands (like DPA for Zn²⁺ sensing). In 8-HMC , this position is occupied, forcing functionalization to the 3- or 4-positions. This steric blockade fundamentally changes the coordination geometry and selectivity profile.

The "8-Methyl Effect" on Sensing
  • pKa Modulation (pH Cross-Reactivity):

    • 4-HMC (Standard): pKa ≈ 7.[2]8. At pH 7.4, only ~30% of the population is in the highly fluorescent phenolate form. Small drops in pH (e.g., in lysosomes) quench fluorescence, mimicking a "loss of signal" often mistaken for analyte absence.

    • 8-HMC (Alternative): pKa ≈ 7.[3]1. At pH 7.4, >65% is in the emissive phenolate form. This provides a robust baseline signal that is less cross-reactive to pH changes in the 7.0–7.4 range.

  • Ligand Geometry (Metal Ion Cross-Reactivity):

    • 4-HMC: Ligands at the 8-position form a specific "N-O" chelating pocket involving the 7-hydroxyl oxygen. This pocket often struggles to differentiate Zn²⁺ from Cd²⁺.

    • 8-HMC: Ligands must be attached at the 3- or 4-position, distancing them from the 7-hydroxyl. This alters the PET (Photoinduced Electron Transfer) quenching efficiency and changes the selectivity preference, often reducing interference from background cellular metals.

Mechanism Visualization

SensingMechanism Scaffold 7-Hydroxy-8-Methylcoumarin (Scaffold) State1 Protonated Form (Low Fluorescence) Scaffold->State1 pH < 7.0 State2 Deprotonated Phenolate (High Fluorescence) Scaffold->State2 pH > 7.1 (Physiological) State1->State2 pKa ~ 7.1 Signal Fluorescence Output (λem ~460nm) State2->Signal ICT Mechanism Analyte Target Analyte (e.g., Zn²⁺, ROS) Analyte->State2 Modulates PET/ICT Efficiency

Caption: The 8-HMC scaffold favors the highly fluorescent deprotonated state at physiological pH, minimizing pH-driven signal artifacts compared to 4-HMC variants.

Comparative Performance Data

The following table contrasts the performance of 8-HMC sensors against standard alternatives.

Feature8-HMC Sensors (7-OH-8-Me)4-HMC Sensors (7-OH-4-Me)Fluorescein Sensors
pKa (7-OH) ~7.1 (Ideal for pH 7.4)~7.8 (Signal loss at pH 7.4)~6.4 (Highly pH sensitive)
Excitation (λex) ~325–340 nm~360 nm~490 nm
Emission (λem) ~450–460 nm (Blue)~450 nm (Blue)~520 nm (Green)
Stokes Shift Large (>100 nm) Moderate (~90 nm)Small (~25 nm)
pH Cross-Reactivity Low (Stable 7.0–8.0)High (Sensitive 7.0–8.0)High (Sensitive <6.5)
Metal Selectivity Tunable (3/4-position)Prone to Zn²⁺/Cd²⁺ overlapPoor (Non-specific binding)
Photostability HighModerateLow (Bleaches quickly)
Cross-Reactivity Profile: The "False Positive" Risks
  • The Zinc/Cadmium Conundrum:

    • Most coumarin sensors utilize an 8-position ligand (e.g., DPA) which binds both Zn²⁺ and Cd²⁺.

    • 8-HMC Advantage: Since the 8-position is blocked by a methyl group, sensors must utilize the 3-position (e.g., 3-acetyl or 3-formyl derivatives). This alters the bite angle of the chelate, often improving discrimination between ions of similar radii like Zn²⁺ (0.74 Å) and Cd²⁺ (0.95 Å).

  • Autofluorescence Interference:

    • 8-HMC emits in the blue region (~460 nm).[4] While this avoids overlap with GFP (Green), it can suffer from interference by cellular autofluorescence (NADH/FAD).

    • Mitigation: 8-HMC is best used as a ratiometric reference or in high-concentration assays where its high quantum yield outcompetes background noise.

Experimental Protocol: The "Selectivity Screen"

To validate the cross-reactivity of an 8-HMC-based sensor, you must perform a rigorous Competitive Selectivity Screen . This protocol ensures the sensor responds only to the target analyte in a complex matrix.

Workflow Diagram

SelectivityScreen Start Start: 8-HMC Sensor Stock (10 µM in Buffer) Step1 1. Baseline Fluorescence (F₀) Measure at pH 7.4 Start->Step1 Branch1 Screen A: Single Interferents Step1->Branch1 Branch2 Screen B: Competitive Mix Step1->Branch2 Interferents Add 5-10 Eq of: Na+, K+, Ca2+, Mg2+ Zn2+, Cu2+, Fe2+ Cys, GSH, Hcy Branch1->Interferents Individual Wells Branch2->Interferents Single Well MeasureA Measure F (Response) Interferents->MeasureA MeasureB Add Target + Interferents Measure F (Competition) Interferents->MeasureB Validation Calculate Selectivity Coeff. (Ksel = F_target / F_interferent) MeasureA->Validation MeasureB->Validation

Caption: Workflow for validating sensor specificity against competing analytes and environmental factors.

Detailed Protocol

Objective: Determine the selectivity coefficient (


) of an 8-HMC sensor against metal ions and biothiols.

Materials:

  • 8-HMC Sensor Stock (1 mM in DMSO).

  • HEPES Buffer (20 mM, pH 7.4).

  • Metal Salts: NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CdCl₂, CuCl₂, FeCl₂.

  • Biothiols: Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy).

Step-by-Step Methodology:

  • Preparation: Dilute the Sensor Stock to 10 µM in HEPES buffer. Ensure <1% DMSO final concentration to prevent solvent effects.

  • Baseline Scan: Record the emission spectrum (360–600 nm,

    
     = 330 nm) of the blank sensor. This is 
    
    
    
    .
  • Single Interferent Screen (False Positives):

    • Add 10 equivalents (100 µM) of each interfering species individually to separate sensor aliquots.

    • Incubate for 15 minutes at 25°C.

    • Measure fluorescence (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[1][5][6][7][8]
      
    • Acceptance Criteria:

      
       (Less than 10% change).
      
  • Competitive Screen (False Negatives):

    • Prepare a solution containing the Target Analyte (e.g., 10 µM Zn²⁺).

    • Add 10 equivalents of the interfering species into the target solution.

    • Measure fluorescence (

      
      ).[8]
      
    • Acceptance Criteria: The signal should remain within 90% of the "Target Only" signal. Significant quenching indicates cross-reactivity (e.g., Cu²⁺ often quenches coumarins via paramagnetic effects).

  • pH Titration (Critical for 8-HMC):

    • Titrate the sensor from pH 4.0 to 9.0.

    • Plot Intensity vs. pH.

    • Validation: Verify the inflection point (pKa) is near 7.[3]1. A plateau between pH 7.0–7.6 confirms suitability for physiological assays.

References

  • Structural Characterization & Properties

    • PubChem Compound Summary for CID 5491680 (7-Hydroxy-8-methylcoumarin).
  • Fluorescence Mechanisms & pKa Shifts

    • Tautomerization kinetics of 7-hydroxy-4-methylcoumarin in the lowest excited singlet state. Journal of Physical Chemistry (2019).
  • Coumarin-Based Sensor Design

    • New 7-Hydroxycoumarin-Based Fluorescent Chemosensors for Zn(II) and Cd(II).[6] SciSpace (2011).

  • Cross-Reactivity Protocols

    • Optimizing cross-reactivity with evolutionary search for sensors. Journal of the American Chemical Society (2012).
  • Physiological Applications

    • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry (2020).

Sources

Safety Operating Guide

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one (also known as 8-Methylumbelliferone; CAS: 2732-17-4) is a coumarin derivative widely used as a fluorogenic building block and pharmaceutical intermediate.[1] While not classified as an acutely toxic P-listed substance under RCRA (USA), it possesses significant biological activity (enzyme inhibition) and environmental persistence potential due to its stable benzopyrone core.

Immediate Disposal Directive:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with strong oxidizers or heavy metal waste.

  • DEFAULT ACTION: Collect as Non-Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound dictates the disposal strategy. The coumarin scaffold is stable against mild hydrolysis but susceptible to ring-opening in strong bases, which can complicate waste stream stability.

PropertySpecificationOperational Implication
Chemical Name This compoundOfficial manifest name.
CAS Number 2732-17-4 Use for waste labeling/inventory.
Molecular Formula C₁₀H₈O₃Carbon-rich; suitable for fuel blending.
Solubility Low in water; Soluble in DMSO, Ethanol, BaseDo not attempt aqueous disposal; precipitates will clog drains.
Reactivity Phenolic -OH (pKa ~7.8); Lactone ringIncompatible with strong oxidizers and strong bases.
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, goggles) required.

Strategic Waste Segregation

Effective disposal begins with segregation. We separate this compound to prevent "commingled waste" penalties and to ensure the safety of the incineration process.

The Causality of Segregation:

  • Halogen Separation: This compound contains no halogens (Cl, Br, F). Mixing it with halogenated waste (e.g., DCM, Chloroform) increases disposal costs by ~40% due to the need for scrubber systems during incineration.

  • pH Sensitivity: The lactone ring can hydrolyze in high pH (basic) waste streams, forming coumarinic acid salts. While not dangerous, this alters the chemical profile of the waste tank, potentially violating "Process Knowledge" declarations. Keep it neutral or slightly acidic.

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Organic Waste Bin (Incineration) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Stream A NonHalo Non-Halogenated Solvent (e.g., DMSO, Ethanol) SolventCheck->NonHalo Stream B (Preferred) Aqueous Aqueous Buffer SolventCheck->Aqueous Precipitate Precipitate Required? (High Concentration) Aqueous->Precipitate Precipitate->Halo No (Trace only) Filter Filter Solid -> Solid Bin Precipitate->Filter Yes

Figure 1: Decision matrix for segregating coumarin waste streams to optimize disposal costs and safety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, surplus powder, or spill cleanup residues.

  • Containment: Transfer the solid into a chemically compatible container (HDPE jar or double-lined polyethylene bag).

  • Labeling: Attach a hazardous waste label.

    • Constituents: "this compound (95%+)"

    • Hazard Class: Irritant.

  • Secondary Containment: Place the sealed container into the lab's designated Solid Organic Waste drum.

  • Disposal Method: The waste contractor will process this via Rotary Kiln Incineration . This ensures complete destruction of the coumarin ring system.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC waste.

  • Characterize the Solvent: Determine if the carrier solvent is halogenated or non-halogenated.

  • Stream Selection:

    • Scenario 1 (Ethanol/DMSO/Methanol): Pour into Non-Halogenated Organic Waste . This is the most cost-effective route (Fuel Blending).

    • Scenario 2 (DCM/Chloroform): Pour into Halogenated Organic Waste .

    • Scenario 3 (Aqueous/Buffer): If the concentration is >1%, attempt to precipitate the compound by lowering pH (acidifying) or cooling, then filter. Dispose of the solid as Protocol A. If trace (<0.1%), it may go into the Aqueous Hazardous Waste carboy (never the sink).

  • Rinsing: Triple rinse empty supply bottles with a small volume of ethanol. Add rinsate to the liquid waste stream. Deface the bottle label and recycle the glass.

Protocol C: Contaminated Sharps & Debris

Use this for syringes, filter paper, and gloves.

  • Gross Contamination: If a wipe or glove is heavily soiled (visible powder), place it in a sealed Ziploc bag before discarding.

  • Disposal Stream: Discard into Hazardous Solid Waste / Debris (often a yellow or black bin, depending on facility coding).

    • Note: Do not place chemically contaminated sharps in standard biohazard (red) bins unless the facility permits "chem-bio" incineration.

Emergency Spill Response

In the event of a powder spill, the primary risk is inhalation of dust and spread of contamination via footwear.

Spill Workflow:

  • Isolate: Mark the area.

  • PPE Up: Don nitrile gloves, lab coat, and an N95 respirator (dust is irritating).

  • Dry Clean: Gently cover the spill with a damp paper towel to prevent dust generation. Scoop up the material.[2][3]

  • Wet Clean: Wipe the surface with Ethanol (70%) or soapy water. The compound is fluorescent; a UV lamp (365 nm) can be used to verify that all traces have been removed (blue fluorescence indicates residue).

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

Regulatory Compliance (USA/Global)

  • RCRA (USA): Not listed as P- or U-waste.[4] Regulated under 40 CFR 262.11 (Hazardous Waste Determination). It is a "Characteristic Waste" if it exhibits toxicity, but generally falls under "Process Knowledge" as a non-regulated organic requiring thermal destruction.

  • European Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA): Generally not regulated as Dangerous Goods for transport unless in high quantities or specific isomeric forms, but always verify the specific SDS section 14.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 7-Hydroxy-8-methylcoumarin (CAS 2732-17-4). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76063, 7-Hydroxy-8-methylcoumarin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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7-Hydroxy-8-methyl-2H-1-benzopyran-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.